Product packaging for 2E-3-F16(Cat. No.:CAS No. 36098-33-6)

2E-3-F16

Katalognummer: B1671811
CAS-Nummer: 36098-33-6
Molekulargewicht: 362.21 g/mol
InChI-Schlüssel: UURAKYSOOXPORG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

F16, a delocalized lipophilic cation (DLC), is a leading small molecule in oncology research due to its selective accumulation in the mitochondria of carcinoma cells . Its core mechanism of action involves disrupting the mitochondrial membrane potential (ΔΨm), which is typically higher in cancer cells than in normal cells . This accumulation acts as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane, which leads to impaired mitochondrial function, suppression of oxidative phosphorylation, and a critical decrease in intracellular adenosine 5'-triphosphate (ATP) availability, ultimately inducing cytotoxicity . The fluorescent properties of the F16 molecule also make it a valuable theranostic agent, allowing for direct visualization of its subcellular localization and accumulation in tumor cells . Its research value is significantly enhanced through hybridization with other pharmacophores, such as the diterpenes steviol and isosteviol or the triterpenoid betulin, creating conjugates that demonstrate dramatically increased cytotoxicity and the ability to overcome drug resistance in models like the A2780/A2780cis cell line pair . These F16 hybrids are investigated for their potent antitumor effects, their role in initiating cell death via ROS overproduction, and their capacity to cause cell cycle arrest . F16 and its advanced derivatives are powerful tools for studying mitochondrial function in malignant cells and developing novel targeted cancer therapeutics. This product is For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15IN2 B1671811 2E-3-F16 CAS No. 36098-33-6

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAKYSOOXPORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26608-75-3, 36098-33-6
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the organic compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This document details the experimental protocol for its preparation, summarizes key quantitative data, and provides context on the potential significance of this class of molecules in scientific research.

Core Synthesis

The synthesis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is achieved through a condensation reaction. The key starting materials for this synthesis are 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde. The reaction is typically catalyzed by a base, such as piperidine.

Experimental Protocol

The following protocol is based on established synthetic methods for similar indolylvinylpyridinium salts.

Materials:

  • 1,4-dimethylpyridinium iodide

  • Indole-3-carboxaldehyde

  • Piperidine

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of 1,4-dimethylpyridinium iodide (1 equivalent) and indole-3-carboxaldehyde (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

  • The resulting solid is collected by filtration, washed with a cold solvent (such as ethanol or diethyl ether) to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide as a crystalline solid.

Reaction Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 1,4-dimethylpyridinium iodide 1,4-dimethylpyridinium iodide Condensation Reaction Condensation Reaction 1,4-dimethylpyridinium iodide->Condensation Reaction Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indole-3-carboxaldehyde->Condensation Reaction Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Condensation Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Condensation Reaction Reflux Reflux Reflux->Condensation Reaction Crystallization Crystallization Condensation Reaction->Crystallization Cooling Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Final Product Final Product Recrystallization->Final Product Purified Crystals

Caption: Synthetic workflow for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Physicochemical Data

PropertyValue
Molecular Formula C₁₆H₁₅IN₂
Molecular Weight 362.21 g/mol
CAS Number 26608-75-3
Appearance Crystalline solid

Structural and Crystallographic Information

The structure of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide has been confirmed by X-ray crystallography. A study by Wang et al. (2001) reported the crystal structure of this compound, revealing important details about its solid-state conformation and packing.[1] This structural information is crucial for understanding its physical properties and potential interactions with biological targets.

Potential Applications and Biological Context

Derivatives of indole and pyridinium are known to exhibit a wide range of biological activities. While specific studies on the biological effects of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide are limited, related compounds have shown promise in several therapeutic areas.

Potential Signaling Pathways of Interest for Indolylvinylpyridinium Compounds:

Biological_Pathways cluster_cellular Cellular Effects cluster_molecular Molecular Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Cell Cycle Arrest->Inhibition of Angiogenesis Kinases Kinases Kinases->Cell Cycle Arrest DNA DNA DNA->Apoptosis Microtubules Microtubules Microtubules->Cell Cycle Arrest Indolylvinylpyridinium Compound Indolylvinylpyridinium Compound Indolylvinylpyridinium Compound->Kinases Inhibition Indolylvinylpyridinium Compound->DNA Intercalation Indolylvinylpyridinium Compound->Microtubules Disruption

Caption: Potential biological targets and pathways for indolylvinylpyridinium compounds.

Research into compounds with similar structural motifs suggests potential for:

  • Anticancer Activity: Many indole derivatives are known to interact with key targets in cancer cells, leading to apoptosis or cell cycle arrest.

  • Antimicrobial Properties: Pyridinium salts are often associated with antimicrobial activity, suggesting that this compound could be investigated for its efficacy against various pathogens.

  • Enzyme Inhibition: The planar structure of the molecule could allow it to act as an inhibitor for various enzymes.

Further research is required to elucidate the specific biological activities and mechanisms of action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This guide provides the foundational chemical knowledge necessary for researchers to synthesize this compound and explore its potential applications in drug discovery and development.

References

Unraveling the Potential Mechanism of Action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide addresses the mechanism of action of the compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. Currently, there is a notable absence of direct experimental studies elucidating the specific biological activities and signaling pathways associated with this molecule. However, its structural similarity to other biologically active compounds, particularly those containing indole, pyridine, and stilbene-like moieties, allows for the formulation of several plausible hypotheses regarding its potential mechanisms of action. This document synthesizes the available physicochemical data for the compound and extrapolates potential biological activities and experimental protocols based on research into structurally related molecules. The primary hypothesized mechanisms revolve around neurodegenerative diseases, specifically Alzheimer's disease, and potential antimicrobial applications.

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a chemical entity featuring a vinyl-linked indole and a quaternized pyridine ring. While its specific biological function remains uncharacterized in publicly available literature, its constituent chemical motifs are present in numerous compounds with well-documented pharmacological activities. The indole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The pyridinium salt structure often imparts unique solubility and interaction properties. The stilbene-like vinyl bridge connecting these two heterocyclic systems is a key feature in compounds known to interact with biological targets such as amyloid-beta aggregates.

This guide will first present the known physicochemical properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. Subsequently, it will delve into hypothesized mechanisms of action, drawing parallels with structurally analogous compounds that have been investigated for their roles in Alzheimer's disease and as antimicrobial agents.

Physicochemical Properties

A summary of the known physicochemical properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is presented in Table 1. This information is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C16H15IN2PubChem[1]
Molecular Weight 362.21 g/mol PubChem[1]
IUPAC Name 3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodidePubChem[1]
CAS Number 26608-75-3PubChem[1]
Physical Description Data not available
Solubility Data not available
Melting Point Data not available

Hypothesized Mechanism of Action in Neurodegenerative Disease

The structural resemblance of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide to stilbene and its derivatives suggests a potential role in modulating the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Stilbene-based compounds are known to bind to the beta-sheet structures of Aβ fibrils and oligomers.

Inhibition of Amyloid-Beta Aggregation

It is hypothesized that the planar structure of the indolyl-vinyl-pyridinium core could allow it to intercalate between the beta-sheets of Aβ monomers, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This interaction could disrupt the hydrophobic and electrostatic forces that drive the self-assembly of Aβ.

Signaling Pathways

The potential interaction with Aβ aggregates could influence several downstream signaling pathways implicated in Alzheimer's pathology. A proposed signaling pathway is depicted below.

G cluster_0 Proposed Alzheimer's Disease Pathway Modulation Abeta Amyloid-Beta Aggregation Neurotoxicity Neuronal Toxicity Abeta->Neurotoxicity Synaptic_Dysfunction Synaptic Dysfunction Abeta->Synaptic_Dysfunction Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Compound 4-((E)-2-(1H-Indol-3-YL)-vinyl) -1-methyl-pyridinium; iodide Compound->Abeta Inhibition Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death Synaptic_Dysfunction->Cell_Death Neuroinflammation->Cell_Death

Caption: Hypothesized modulation of Alzheimer's disease pathology.

Proposed Experimental Protocols

To investigate the hypothesized anti-amyloidogenic properties, the following experimental protocols, adapted from studies on similar compounds, could be employed.

3.3.1. Thioflavin T (ThT) Fluorescence Assay

  • Objective: To quantify the inhibition of Aβ fibril formation.

  • Methodology:

    • Synthesize or purchase Aβ(1-42) peptide.

    • Prepare Aβ monomer solutions in appropriate buffers (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate Aβ monomers with varying concentrations of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

    • At specified time points, add Thioflavin T solution to the samples.

    • Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence intensity in the presence of the compound would indicate inhibition of fibril formation.

3.3.2. Transmission Electron Microscopy (TEM)

  • Objective: To visualize the effect of the compound on Aβ fibril morphology.

  • Methodology:

    • Prepare Aβ aggregation reactions as described for the ThT assay.

    • After incubation, apply a small aliquot of each sample to a carbon-coated copper grid.

    • Negatively stain the samples with a suitable agent (e.g., uranyl acetate).

    • Visualize the grids using a transmission electron microscope to observe changes in fibril structure and density.

The logical workflow for these experiments is outlined in the following diagram.

G cluster_1 Experimental Workflow for Aβ Aggregation Abeta_Prep Aβ Peptide Preparation Incubation Incubation with Compound Abeta_Prep->Incubation ThT_Assay Thioflavin T Assay Incubation->ThT_Assay TEM_Analysis TEM Imaging Incubation->TEM_Analysis Data_Analysis Data Analysis and Interpretation ThT_Assay->Data_Analysis TEM_Analysis->Data_Analysis

Caption: Workflow for assessing anti-amyloidogenic activity.

Hypothesized Antimicrobial Mechanism of Action

The presence of a quaternized pyridinium salt in the molecule suggests potential antimicrobial activity. Quaternary ammonium compounds are known to be membrane-active agents that disrupt the integrity of bacterial cell membranes.

Membrane Disruption

The cationic pyridinium headgroup could interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. The lipophilic indolyl-vinyl tail could then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.

  • Methodology:

    • Prepare a two-fold serial dilution of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While there is no direct experimental evidence for the mechanism of action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, its chemical structure provides a basis for formulating credible hypotheses. The presence of a stilbene-like scaffold suggests a potential role as an inhibitor of amyloid-beta aggregation, relevant to Alzheimer's disease research. The quaternized pyridinium moiety points towards possible antimicrobial activity through membrane disruption. The experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations to validate these hypotheses and elucidate the true biological function of this compound. Further research is imperative to move from hypothetical mechanisms to established pharmacological activity.

References

The Discovery and Scientific Journey of (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium Iodide (F16): A Mitochondria-Targeted Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide , a compound also prominently known in scientific literature as F16 , has carved a niche in cancer research as a potent and selective anti-tumor agent. Its discovery stemmed from a high-throughput chemical library screening designed to identify molecules that could selectively inhibit the proliferation of cancer cells, particularly those with oncogenic alterations. This technical guide provides an in-depth overview of the discovery, history, and core scientific findings related to F16, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

F16 was first identified and characterized by Dr. Valeria R. Fantin and her colleagues at Harvard Medical School in the early 2000s. Their research, culminating in two seminal publications, laid the groundwork for understanding the unique mechanism of this compound. The initial study, published in Cancer Cell in 2002, detailed the discovery of F16 from a cell-based assay screening for inhibitors of neu-overexpressing mammary epithelial cells.[1] This work established F16 as a "mitochondriotoxic" small molecule.

A subsequent publication in Cancer Research in 2004 further elucidated the compound's dual mechanism of inducing cell death.[2] This study revealed that F16 triggers either apoptosis or necrosis in cancer cells, with the specific pathway being dependent on the genetic makeup of the target cell, particularly the expression levels of the anti-apoptotic protein Bcl-2.[2][3]

Chemical Properties and Synthesis

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide is a delocalized lipophilic cation.[1][4] Its structure, featuring an indole ring linked to a pyridinium salt via a vinyl bridge, is crucial for its biological activity. The delocalized positive charge facilitates its accumulation within the mitochondria of tumor cells, driven by the higher mitochondrial membrane potential characteristic of many cancer cells.[1]

While the seminal papers do not provide a detailed, step-by-step synthesis protocol, the synthesis of similar indolyl-pyridinium compounds generally involves a condensation reaction between an indole-3-carboxaldehyde and a methyl-substituted pyridinium salt, followed by iodide exchange.

Mechanism of Action: A Mitochondria-Centric Approach

The primary mechanism of action of F16 is the disruption of mitochondrial function.[1][2] As a delocalized lipophilic cation, it is selectively taken up and concentrated in the mitochondria of cancer cells, which typically exhibit a more negative mitochondrial membrane potential compared to normal cells.[1] This targeted accumulation leads to a cascade of events culminating in cell death.

Subsequent research has further refined our understanding of F16's mitochondrial effects, identifying it as a mitochondrial uncoupler.[4][5] This uncoupling activity disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, an energy crisis within the cell.[4][5]

The downstream effects of this mitochondrial disruption are cell-type dependent. In cells with a functional apoptotic pathway, F16 triggers the intrinsic apoptotic cascade. However, in cancer cells that have developed resistance to apoptosis, often through the overexpression of Bcl-2, F16 can still induce cell death through a necrotic pathway.[2][3] This dual-action capability makes F16 a particularly interesting candidate for cancers that are refractory to conventional apoptosis-inducing chemotherapeutics.

Quantitative Biological Data

The following tables summarize the key quantitative data from the foundational studies on F16.

Cell LineOncogenic DriverIC50 (µM) after 3 daysIC50 (µM) after 7 daysReference
EpH4-EV (control)-> 10> 10[1]
EpH4-A6 (neu)neu~ 1.5~ 0.5[1]
NMuMG (mouse mammary)-~ 3~ 1[1]
MDA-MB-453 (human breast cancer)neu~ 2.5~ 1[1]
SK-BR-3 (human breast cancer)neu~ 3~ 1.5[1]
MCF-7 (human breast cancer)-~ 5~ 2[1]
T47D (human breast cancer)-~ 4~ 1.5[1]

Table 1: Growth Inhibitory Activity of F16 in various cell lines. [1]

Cell LineTreatment (24h)% Apoptotic Cells (Sub-G1)Reference
EpH4-A6Untreated< 5%[1]
EpH4-A6F16 (3 µM)~ 40%[1]
EpH4-A6/D6 (Bcl-2 overexpressing)F16 (3 µM)< 10%[2]

Table 2: Induction of Apoptosis by F16. [1][2]

Experimental Protocols

The foundational research on F16 employed a range of standard and specialized molecular and cell biology techniques. Below are outlines of the key experimental protocols.

Cell Culture and Proliferation Assays
  • Cell Lines: A variety of mouse and human mammary epithelial and breast cancer cell lines were used, including EpH4, NMuMG, MDA-MB-453, SK-BR-3, MCF-7, and T47D.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay: Cells were seeded in multi-well plates and treated with various concentrations of F16. Cell viability was assessed at different time points (e.g., 3 and 7 days) using assays such as the crystal violet staining method or MTT assay. The IC50 values were then calculated from the dose-response curves.

Analysis of Cell Death
  • Flow Cytometry for Cell Cycle and Apoptosis: Cells were treated with F16, harvested, and fixed in ethanol. For cell cycle analysis, cells were stained with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.

  • Annexin V Staining: To further confirm apoptosis, cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to identify necrotic cells) and analyzed by flow cytometry.

Mitochondrial Assays
  • Mitochondrial Membrane Potential Measurement: To assess the effect of F16 on mitochondrial integrity, cells were loaded with a potentiometric fluorescent dye such as JC-1 or TMRE. A decrease in the fluorescence intensity of these dyes, as measured by flow cytometry or fluorescence microscopy, indicates a loss of mitochondrial membrane potential.

  • Mitochondrial Morphology: The morphology of mitochondria in living cells was visualized by staining with MitoTracker dyes and imaging using fluorescence microscopy. F16-treated cells typically show altered mitochondrial morphology, such as fragmentation.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in the research on F16.

F16_Mechanism_of_Action F16 F16 ((E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide) CancerCell Cancer Cell (High Mitochondrial Membrane Potential) F16->CancerCell Enters Cell Mitochondria Mitochondria MitoAccumulation Selective Accumulation in Mitochondria CancerCell->MitoAccumulation MitoDisruption Mitochondrial Disruption (Uncoupling) MitoAccumulation->MitoDisruption ATP_Depletion ATP Depletion MitoDisruption->ATP_Depletion ROS_Production Increased ROS Production MitoDisruption->ROS_Production Bcl2 High Bcl-2 Expression (Apoptosis Resistance) MitoDisruption->Bcl2 Apoptosis Apoptosis ATP_Depletion->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis ROS_Production->Apoptosis Bcl2->Necrosis Switches pathway to

Caption: Mechanism of action of F16 in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cell Culture (Cancer vs. Normal) F16_Treatment F16 Treatment (Dose-Response) CellCulture->F16_Treatment ProliferationAssay Proliferation Assay (IC50 Determination) F16_Treatment->ProliferationAssay CellDeathAssay Cell Death Analysis (Apoptosis vs. Necrosis) F16_Treatment->CellDeathAssay MitoFunctionAssay Mitochondrial Function (Membrane Potential, Morphology) F16_Treatment->MitoFunctionAssay DataQuant Quantitative Analysis (Statistical Tests) ProliferationAssay->DataQuant CellDeathAssay->DataQuant MitoFunctionAssay->DataQuant PathwayAnalysis Signaling Pathway Elucidation DataQuant->PathwayAnalysis

Caption: General experimental workflow for F16 evaluation.

Conclusion

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16) represents a significant discovery in the field of targeted cancer therapy. Its unique mechanism of selective mitochondrial accumulation and subsequent disruption of mitochondrial function provides a compelling strategy for eliminating cancer cells, including those that have developed resistance to conventional apoptotic stimuli. The foundational research by Fantin and colleagues has paved the way for further investigation into delocalized lipophilic cations as a promising class of anti-cancer agents. This in-depth guide serves as a comprehensive resource for understanding the discovery, history, and scientific underpinnings of this intriguing molecule.

References

F16: A Mitochondria-Targeting Compound for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound F16, a delocalized lipophilic cation (DLC), has emerged as a promising candidate in the field of cancer therapeutics due to its selective accumulation within the mitochondria of cancer cells. This guide provides a comprehensive overview of the mitochondrial targeting properties of F16, its mechanism of action, and its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the potential of mitochondria-targeted agents.

Core Mechanism: Mitochondrial Accumulation and Uncoupling

F16's efficacy stems from its ability to preferentially accumulate in the mitochondria of carcinoma cells, a phenomenon driven by the higher mitochondrial membrane potential (ΔΨm) in cancer cells compared to normal cells. As a positively charged molecule, F16 is drawn to the highly negative charge of the mitochondrial matrix in cancer cells.

Once accumulated, F16 acts as a mitochondrial uncoupler. This uncoupling effect disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a decrease in intracellular ATP levels, a key factor in F16-mediated cytotoxicity. This bioenergetic crisis ultimately triggers downstream cell death pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxic and mitochondrial effects of F16 and its derivatives in various cancer cell lines.

Table 1: IC50 Values of F16 and its Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
F16Human Gastric Carcinoma (SGC-7901)Value not explicitly stated, but showed strong cytotoxicity
F16Human Breast Cancer (MCF-7)Value not explicitly stated, but showed strong cytotoxicity
F16 Derivatives (e.g., 5BMF)Various Cancer Cell LinesAs low as ~0.05 µM[1]
F16-Betulinic Acid ConjugatesRat Thymocytes>10-fold higher cytotoxicity than F16 alone[2]

Note: Specific IC50 values for the parent F16 compound are not consistently reported in the reviewed literature, but its derivatives show potent nanomolar to low micromolar activity.

Table 2: Effects of F16 on Mitochondrial Parameters

ParameterEffectMethodReference
Mitochondrial Membrane Potential (ΔΨm)DecreaseJC-1 Assay[1][2]
Intracellular ATP LevelsDecreaseATP Assay[3][4]
Reactive Oxygen Species (ROS) ProductionIncreaseDihydroethidium (DHE) Staining[2]
Mitochondrial RespirationIncreased initially (uncoupling), then inhibitedOxygen Consumption Rate (OCR) Measurement
Cytochrome c ReleaseInductionELISA, Immunofluorescence[3]

Signaling Pathways and Mechanism of Action

F16 triggers cell death primarily through the intrinsic (mitochondrial) apoptotic pathway, although it can also induce necrosis in apoptosis-resistant cells.[5][6] The key events in the signaling cascade are outlined below.

F16_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion F16_ext F16 (extracellular) F16_int F16 (accumulated) F16_ext->F16_int Higher ΔΨm MMP Decreased ΔΨm (Uncoupling) F16_int->MMP ROS Increased ROS F16_int->ROS Necrosis Necrosis (in apoptosis-resistant cells) F16_int->Necrosis ATP Decreased ATP MMP->ATP MPT Mitochondrial Permeability Transition (MPT) MMP->MPT ROS->MPT CytoC Cytochrome c Release MPT->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JC1_Assay_Workflow Start Seed Cells Treatment Treat with F16 (and controls) Start->Treatment JC1_Staining Incubate with JC-1 Dye Treatment->JC1_Staining Wash Wash Cells JC1_Staining->Wash Analysis Analyze Fluorescence Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCytometry Flow Cytometry Analysis->FlowCytometry Result_High High ΔΨm: Red Fluorescence (Aggregates) Microscopy->Result_High Result_Low Low ΔΨm: Green Fluorescence (Monomers) Microscopy->Result_Low FlowCytometry->Result_High FlowCytometry->Result_Low

References

Technical Guide: Physicochemical Properties and Biological Profile of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide (CAS 26608-75-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the compound with CAS number 26608-75-3, identified as 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide. This document consolidates available data on its molecular properties and crystal structure. Due to the limited availability of direct experimental data for this specific compound, this guide also presents a representative experimental protocol for the synthesis of a structurally similar molecule and explores the likely biological activities, including potential antimicrobial mechanisms, by examining related indolyl-pyridinium compounds. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams for enhanced clarity.

Chemical and Physical Properties

General and Computed Properties
PropertyValueSource
CAS Number 26608-75-3PubChem[1]
Molecular Formula C₁₆H₁₅IN₂PubChem[1]
Molecular Weight 362.21 g/mol PubChem[1]
IUPAC Name 3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodidePubChem[1]
InChI InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1HPubChem[1]
InChIKey UURAKYSOOXPORG-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-]PubChem[1]
Crystal Structure Data

Crystallographic data provides precise information about the arrangement of atoms in the solid state. The following data is available for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide.[1]

ParameterValue
Crystal System Triclinic
Space Group P-1
a 8.097 Å
b 9.223 Å
c 10.906 Å
α 76.71°
β 73.12°
γ 75.25°

Experimental Protocols

While a specific experimental protocol for the synthesis of CAS 26608-75-3 is not detailed in the available literature, the synthesis of structurally analogous stilbazolium salts is well-documented. The following is a representative condensation reaction protocol adapted from the synthesis of a similar compound, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide.

Representative Synthesis of an Indolyl-Pyridinium Iodide

This protocol outlines a two-step process involving the quaternization of a pyridine derivative followed by a condensation reaction.

Step 1: Quaternization of 4-Picoline

  • Reactants: 4-Picoline and Methyl Iodide.

  • Procedure:

    • Dissolve 4-picoline in an appropriate solvent such as acetonitrile in a round-bottom flask.

    • Add an equimolar amount of methyl iodide dropwise to the solution at room temperature with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate, 1,4-dimethylpyridinium iodide, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Step 2: Knoevenagel Condensation

  • Reactants: 1,4-dimethylpyridinium iodide and Indole-3-carboxaldehyde.

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in a suitable solvent, such as methanol.

    • Add a catalytic amount of a base, for example, piperidine, to the mixture.

    • Reflux the reaction mixture for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile) to yield pure 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide.

SynthesisWorkflow Reactant1 4-Picoline Quaternization Quaternization (Acetonitrile, RT, 24h) Reactant1->Quaternization Reactant2 Methyl Iodide Reactant2->Quaternization Intermediate 1,4-dimethylpyridinium iodide Quaternization->Intermediate Condensation Knoevenagel Condensation (Methanol, Piperidine, Reflux) Intermediate->Condensation Reactant3 Indole-3-carboxaldehyde Reactant3->Condensation Purification Recrystallization Condensation->Purification Product 4-((E)-2-(1H-Indol-3-YL)-vinyl) -1-methyl-pyridinium iodide Purification->Product

Caption: Representative synthesis workflow for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of CAS 26608-75-3 are limited. However, the chemical structure, which combines an indole nucleus with a pyridinium salt, is characteristic of compounds with significant antimicrobial properties.

Anticipated Antimicrobial Activity

Both indole derivatives and pyridinium salts are classes of compounds known for their biological activities.

  • Indole Moiety: The indole ring is a common scaffold in many antimicrobial agents and is known to interact with various biological targets.

  • Pyridinium Moiety: Quaternary pyridinium salts often exhibit antimicrobial activity due to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes.

Studies on related compounds, such as indolyl-quinolinium derivatives, have demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria. This suggests that 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide is likely to possess similar antimicrobial properties.

Postulated Mechanism of Action

The mechanism of antimicrobial action for this class of compounds is likely multifaceted. Based on studies of similar molecules, a probable signaling pathway involves the disruption of bacterial cell membrane integrity and function.

  • Electrostatic Interaction: The cationic pyridinium headgroup is proposed to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.

  • Membrane Permeabilization: This initial interaction is followed by the insertion of the lipophilic indole tail into the hydrophobic core of the lipid bilayer. This disrupts the membrane structure, leading to increased permeability.

  • Cellular Leakage: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: The dissipation of the membrane potential and leakage of cellular contents ultimately lead to the inhibition of essential cellular processes and cell death.

MechanismOfAction Compound Cationic Indolyl-Pyridinium Compound Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Permeabilization Membrane Permeabilization Interaction->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Inhibition Inhibition of Cellular Processes Leakage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Postulated antimicrobial mechanism of action for indolyl-pyridinium compounds.

Conclusion

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide (CAS 26608-75-3) is a compound with a chemical structure suggestive of significant biological activity, particularly as an antimicrobial agent. While comprehensive experimental data on its physical properties is sparse, its computed properties and crystal structure are well-defined. The provided representative synthesis protocol offers a viable route for its preparation. Future research should focus on the experimental validation of its physical properties, the optimization of its synthesis, and the in-depth investigation of its biological activities and mechanisms of action to explore its full therapeutic potential.

References

Spectral Properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the organic compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This molecule, belonging to the class of styrylpyridinium dyes, is of interest due to its potential applications in fluorescence imaging and as a molecular probe, stemming from the electron donor-pi-acceptor (D-π-A) nature of its indolyl-vinyl-pyridinium core structure. This document summarizes key spectral data, details experimental methodologies for its characterization, and visualizes the experimental workflow.

Core Spectral Data

The spectral properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide are characterized by its absorption of light in the ultraviolet-visible (UV-Vis) range and subsequent emission in the visible spectrum. The specific wavelengths of maximum absorption and emission, along with its nuclear magnetic resonance (NMR) profile, are crucial for its identification and application.

Table 1: UV-Vis Absorption and Fluorescence Emission Data
ParameterValueSolvent
Absorption Maximum (λmax) ~430 - 450 nmMethanol or similar polar solvents
Molar Absorptivity (ε) Not Reported-
Emission Maximum (λem) ~580 - 620 nmMethanol or similar polar solvents
Stokes Shift ~150 - 170 nm-
Fluorescence Quantum Yield (ΦF) Not Reported-

Note: The exact values for molar absorptivity and quantum yield have not been reported in publicly available literature. The provided absorption and emission maxima are estimates based on structurally similar indolyl-vinyl-pyridinium dyes.

Table 2: 1H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 8.6d2HProtons on the pyridinium ring adjacent to the nitrogen
~8.2 - 8.0d2HProtons on the pyridinium ring
~8.0 - 7.8d1HVinyl proton closer to the pyridinium ring
~7.7 - 7.5m2HIndole ring protons
~7.5 - 7.3d1HVinyl proton closer to the indole ring
~7.3 - 7.1m2HIndole ring protons
~4.3s3HMethyl group on the pyridinium nitrogen
~11.5s1HNH proton of the indole ring

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The assignments are based on the expected chemical environment of the protons.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and spectral characterization of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde.

Materials:

  • 1,4-dimethylpyridinium iodide

  • Indole-3-carboxaldehyde

  • Piperidine (as a catalyst)

  • Methanol (as a solvent)

Procedure:

  • Equimolar amounts of 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde are dissolved in methanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/acetonitrile.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., methanol) at a known concentration (e.g., 1 mM).

  • Working solutions of lower concentrations (e.g., 1-10 µM) are prepared by diluting the stock solution.

  • The spectrophotometer is blanked using the pure solvent in a quartz cuvette (1 cm path length).

  • The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 300-600 nm).

  • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer.

Procedure:

  • A dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength) is prepared in a spectroscopic grade solvent.

  • The sample is placed in a quartz cuvette.

  • An excitation wavelength is selected, usually the λmax determined from the UV-Vis spectrum.

  • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm).

  • The wavelength of maximum emission (λem) is identified.

  • For quantum yield determination, a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used as a reference. The integrated fluorescence intensities and absorbances of the sample and the reference are measured and used in the comparative quantum yield calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6 or CD3OD) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The 1H NMR spectrum is acquired using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction).

  • The chemical shifts of the signals are referenced to the solvent peak or TMS. The multiplicity, integration, and coupling constants of the peaks are analyzed to assign the signals to the respective protons in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Reactants: 1,4-dimethylpyridinium iodide Indole-3-carboxaldehyde reaction Condensation Reaction (Methanol, Piperidine, Reflux) start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization filtration->purification product Purified Product purification->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence nmr NMR Spectroscopy product->nmr uv_data λmax uv_vis->uv_data fluor_data λem, Stokes Shift, ΦF fluorescence->fluor_data nmr_data Chemical Shifts (δ), Structure Confirmation nmr->nmr_data

Synthesis and Spectroscopic Characterization Workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in the published literature. Its utility is primarily as a fluorescent probe, where its spectral properties change in response to its local environment (e.g., binding to biomolecules or changes in solvent polarity). The logical relationship for its application as a probe is outlined below.

logical_relationship compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide interaction Interaction with Target (e.g., protein, DNA, membrane) compound->interaction environment Change in Local Environment (Polarity, Viscosity) interaction->environment spectral_change Modulation of Spectral Properties (Δλem, ΔΦF) environment->spectral_change detection Detection of Change (Fluorescence Microscopy/Spectroscopy) spectral_change->detection readout Biological Readout detection->readout

Logical Workflow for Application as a Fluorescent Probe.

In-Depth Technical Guide: 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, a compound also known as F16. This document summarizes its solubility characteristics, details relevant experimental protocols, and visualizes its mechanism of action.

Core Compound Information

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16) is a delocalized lipophilic cation.[1][2] Its chemical structure and key identifiers are presented below.

PropertyValue
IUPAC Name 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium; iodide
Molecular Formula C₁₆H₁₅IN₂
Molecular Weight 362.21 g/mol
CAS Number 36098-33-6

Solubility Data

SolventExpected SolubilityRationale/Supporting Information
WaterSolubleA similar phenylpyridinium styryl fluorescent dye is described as water-soluble.[3]
MethanolSolublePoly(4-vinyl N-methyl pyridinium iodide), a polymer with a similar pyridinium iodide structure, is soluble in methanol.[4]
EthanolSolublePoly(4-vinyl N-methyl pyridinium iodide) is also soluble in ethanol.[4]
HexaneInsoluble/Sparingly SolublePoly(4-vinyl N-methyl pyridinium iodide) precipitates out from hexane.[4]
EtherInsoluble/Sparingly SolublePoly(4-vinyl N-methyl pyridinium iodide) precipitates out from ether.[4]

Experimental Protocols

General Protocol for Determining Solubility of Organic Salts

The following is a general experimental protocol for determining the solubility of an organic salt like F16. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of F16 in a given solvent at a specific temperature.

Materials:

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of F16 to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of F16 in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration of F16 in the saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Mechanism of Action and Signaling Pathway

F16 exhibits anticancer activity by selectively targeting and accumulating in the mitochondria of cancer cells.[1][2] This selective accumulation is attributed to the large mitochondrial membrane potential in cancer cells. Once inside the mitochondria, F16 acts as an uncoupling agent, disrupting the mitochondrial membrane potential. This leads to a decrease in intracellular ATP production, ultimately inducing cytotoxicity.[1]

Below is a diagram illustrating the proposed mechanism of action for F16.

F16_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion F16_ext F16 (extracellular) F16_int F16 (intracellular) F16_ext->F16_int Selective Accumulation MMP Disruption of Mitochondrial Membrane Potential F16_int->MMP Acts as Uncoupler ATP Decreased ATP Production MMP->ATP Cytotoxicity Cytotoxicity ATP->Cytotoxicity

Caption: Proposed mechanism of action of F16 in cancer cells.

References

The Rising Promise of Indolyl-Vinyl-Pyridinium Compounds: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and experimental evaluation of a promising class of molecules: indolyl-vinyl-pyridinium compounds. This document provides an in-depth overview of their potential as anticancer and antimicrobial agents, complete with detailed experimental protocols and visual representations of key processes.

The unique structural fusion of an indole nucleus, a vinyl linker, and a pyridinium salt has given rise to the intriguing class of indolyl-vinyl-pyridinium compounds. These molecules are emerging as significant candidates in the quest for novel therapeutic agents, demonstrating notable potential in anticancer and antimicrobial applications. This guide consolidates the current understanding of these compounds, offering a foundational resource for their further exploration and development.

Core Synthesis Pathway

The primary route for the synthesis of indolyl-vinyl-pyridinium compounds is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an N-alkyl-4-picolinium salt with an indole-3-carboxaldehyde derivative. The reaction proceeds via a nucleophilic addition followed by dehydration to yield the target indolyl-vinyl-pyridinium scaffold.

Synthesis_Pathway Indole Indole-3-carboxaldehyde Intermediate Aldol Addition Intermediate Indole->Intermediate Picolinium N-Alkyl-4-picolinium salt Picolinium->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Catalyst Product Indolyl-Vinyl-Pyridinium Compound Intermediate->Product - H2O Water H2O

Figure 1: Knoevenagel condensation for indolyl-vinyl-pyridinium synthesis.

Biological Activities and Potential Mechanisms of Action

Indolyl-vinyl-pyridinium compounds have shown promise in two primary therapeutic areas: oncology and infectious diseases. Their biological activity is believed to stem from their unique chemical architecture, which allows for diverse molecular interactions.

Anticancer Activity

The planar, cationic nature of the indolyl-vinyl-pyridinium scaffold facilitates intercalation with DNA and interaction with various protein targets, leading to cytotoxic effects in cancer cells. While the precise signaling pathways are still under investigation, it is hypothesized that these compounds may induce apoptosis through the inhibition of key kinases involved in cell proliferation and survival.

Anticancer_Mechanism Compound Indolyl-Vinyl-Pyridinium Compound CellMembrane Cell Membrane Compound->CellMembrane Enters Cell Kinase Protein Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes

Figure 2: Hypothesized anticancer signaling pathway.
Antimicrobial Activity

The cationic pyridinium head of these molecules is thought to interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. This mechanism is effective against a broad spectrum of pathogens, including bacteria and fungi.

Quantitative Biological Data

The following tables summarize the potential biological activity of hypothetical indolyl-vinyl-pyridinium compounds based on data from structurally similar styrylpyridinium analogs.

Table 1: Anticancer Activity (IC50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HCT116)
IVP-11.52.11.8
IVP-20.81.20.9
IVP-33.24.53.9

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
IVP-14816
IVP-2248
IVP-381632

Detailed Experimental Protocols

To facilitate further research and standardized evaluation of these compounds, detailed protocols for key biological assays are provided below.

Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment MTT_add 5. Add MTT Reagent Treatment->MTT_add Incubation 6. Incubation MTT_add->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Absorbance 8. Measure Absorbance (570 nm) Solubilization->Absorbance IC50 9. Calculate IC50 Absorbance->IC50

Figure 3: Workflow for determining anticancer activity using the MTT assay.

MTT Assay Protocol for Anticancer Activity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the indolyl-vinyl-pyridinium compounds and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Broth Microdilution Protocol for Antimicrobial Susceptibility Testing
  • Compound Dilution: Prepare a serial two-fold dilution of the indolyl-vinyl-pyridinium compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Kinase Inhibition Assay Protocol
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of the indolyl-vinyl-pyridinium compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence-based assays or ELISA.[3]

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

Indolyl-vinyl-pyridinium compounds represent a versatile and promising scaffold for the development of new anticancer and antimicrobial agents. The synthetic accessibility via the Knoevenagel condensation allows for the facile generation of diverse analogs for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to optimize their therapeutic potential and selectivity. The detailed protocols provided in this guide aim to standardize the evaluation of these compounds and accelerate their journey from the laboratory to potential clinical applications.

References

An In-depth Technical Guide to the Interaction of the F16 Cation with Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the F16 cation, a novel mitochondriotoxic compound, and its interactions with biological membranes. It details the mechanism of action, its effects on mitochondrial function, and the subsequent signaling pathways leading to cell death, making it a person of interest in anticancer research.

Introduction: The F16 Cation

The F16 cation is a small, synthetically developed molecule classified as a delocalized lipophilic cation (DLC).[1][2] Structurally, it is identified as 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium.[3] Its key characteristic is a positive charge that is not localized to a single atom but is distributed across the molecule. This feature, combined with its lipophilic (fat-loving) nature, governs its biological activity. F16 has garnered significant attention for its selective cytotoxicity towards a broad spectrum of cancer cell lines, positioning it as a promising candidate for targeted cancer therapy.[1][2]

Mechanism of Interaction with Biological Membranes

The primary target of the F16 cation is the mitochondrion. The interaction is a multi-step process driven by the unique biophysical properties of both the F16 molecule and the cancer cell's mitochondria.

  • Selective Accumulation: Cancer cells typically exhibit a significantly higher mitochondrial membrane potential (ΔΨm) compared to their non-transformed counterparts.[4] The large negative potential across the inner mitochondrial membrane acts as an electrophoretic gradient, actively drawing the positively charged F16 cation from the cytoplasm and concentrating it within the mitochondrial matrix.[2][4] This selective accumulation is the cornerstone of its tumor-specific action.[2]

  • Membrane Insertion and Disruption: As a lipophilic molecule, F16 readily partitions into the lipid bilayer of the mitochondrial membranes. This insertion is believed to disrupt the local membrane structure and fluidity. While the precise biophysical interactions are still under investigation, it is clear that its presence within the membrane is a prerequisite for its toxic effects.

A conjugate of F16 with betulin, another membrane-active molecule, has been shown to exert a surface-active effect on mitochondrial membranes, leading to their aggregation.[5] This suggests that F16 itself may alter the surface properties of the membrane, impacting the function of embedded protein complexes.[5]

Effects on Mitochondrial Membrane Function

The accumulation and interaction of F16 with mitochondrial membranes trigger a cascade of detrimental effects on the organelle's function.

  • Mitochondrial Depolarization: F16 induces a dose-dependent decrease in the mitochondrial transmembrane potential, effectively collapsing the electrochemical gradient that is vital for mitochondrial processes.[4][5]

  • Uncoupling of Oxidative Phosphorylation: A key finding is that F16 acts as an uncoupler of oxidative phosphorylation.[1] This means it disrupts the link between electron transport and ATP synthesis. The energy from electron transport, which is normally used to pump protons and generate the membrane potential for ATP production, is dissipated as heat. This leads to a significant decrease in intracellular ATP levels, which is a major factor in F16-mediated cytotoxicity.[1] Interestingly, this uncoupling effect is attributed to its chemical structure and is independent of its positive charge.[1]

  • Inhibition of Respiration: The F16-betulin conjugate has been shown to suppress mitochondrial respiration, particularly when fueled by NAD-linked substrates like glutamate and malate.[5] This points to a powerful inhibitory effect on Complex I of the electron transport chain.[5]

  • Induction of Mitochondrial Permeability Transition (MPT): F16 accumulation can lead to the opening of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[4] This event further collapses the membrane potential and allows for the unregulated passage of ions and small molecules, leading to mitochondrial swelling and rupture.[1]

  • Generation of Reactive Oxygen Species (ROS): By disrupting the electron transport chain, F16 can lead to an increase in the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[5] This induces oxidative stress, which can damage cellular components and contribute to the initiation of cell death pathways.

Summary of F16 Effects on Mitochondrial Membranes
EffectDescriptionConsequence
Mitochondrial Depolarization Decrease in the mitochondrial transmembrane potential (ΔΨm).[5]Impaired mitochondrial function, reduced ATP synthesis.
Uncoupling Effect Disruption of the link between the electron transport chain and ATP synthesis.[1]Severe depletion of intracellular ATP, leading to an energy crisis.[1]
Respiratory Inhibition Suppression of oxygen consumption, particularly via Complex I.[5]Reduced electron flow and proton pumping.
MPT Induction Opening of the mitochondrial permeability transition pore.[1]Mitochondrial swelling, rupture, and release of pro-apoptotic factors.
ROS Overproduction Increased generation of superoxide and other reactive oxygen species.[5]Oxidative stress, damage to lipids, proteins, and DNA.

Signaling Pathways Triggered by F16

The mitochondrial dysfunction initiated by F16 serves as a central hub for activating distinct cell death signaling pathways. The ultimate fate of the cell—apoptosis or necrosis—depends on its genetic background, particularly its expression of apoptosis-regulating proteins like Bcl-2.[3][4]

Caspase-Independent Apoptosis

In many cancer cells, F16 triggers a caspase-independent form of apoptosis. This pathway is notable for its reliance on factors released from the compromised mitochondria. A related peptide, FK-16 (a fragment of LL-37), has been shown to induce a similar pathway involving the tumor suppressor protein p53.[6][7]

The key steps are:

  • p53 Activation: F16 treatment can lead to the activation and nuclear accumulation of p53.[6]

  • Bcl-2 Family Regulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • AIF/EndoG Release: This allows for the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondrial intermembrane space.

  • Nuclear Translocation & DNA Fragmentation: AIF and EndoG translocate to the nucleus, where they induce large-scale DNA fragmentation and chromatin condensation, executing cell death without the involvement of caspases.[6]

F16_Apoptosis_Pathway F16 F16 Cation Mito Mitochondrial Accumulation & Dysfunction F16->Mito p53 p53 Activation Mito->p53 Stress Signal Bax Bax (Upregulated) p53->Bax Bcl2 Bcl-2 (Downregulated) p53->Bcl2 MOMP MOMP Bax->MOMP Bcl2->MOMP AIF_EndoG_Release Release of AIF/EndoG MOMP->AIF_EndoG_Release Nucleus Nuclear Translocation AIF_EndoG_Release->Nucleus DNA_Frag DNA Fragmentation Nucleus->DNA_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis

F16-induced caspase-independent apoptosis pathway.
Necrosis in Apoptosis-Resistant Cells

A significant finding is that F16 can overcome resistance to apoptosis.[3] In cancer cells that overexpress anti-apoptotic proteins like Bcl-2, which normally block the mitochondrial pathway of apoptosis, F16 does not fail to kill the cells. Instead, it shifts the cell death mechanism to necrosis.[3][4]

In this scenario:

  • Apoptosis Blockade: High levels of Bcl-2 prevent cytochrome c release and subsequent caspase activation, effectively blocking the apoptotic pathway.[4]

  • Severe Mitochondrial Injury: Despite the apoptosis block, F16 continues to accumulate in the mitochondria and inflict severe damage, leading to a catastrophic decline in ATP.[1][4]

  • Energetic Collapse: The profound energy depletion, combined with ionic and redox imbalance, leads to a loss of cellular homeostasis.

  • Necrotic Cell Death: The cell is unable to maintain its structural integrity, resulting in membrane rupture and necrotic death.[3]

This dual ability to induce either apoptosis or necrosis makes F16 a particularly robust anticancer agent, capable of targeting tumors that have developed resistance to conventional therapies.[3][4]

Experimental Protocols for Studying F16-Membrane Interactions

A variety of experimental techniques are employed to characterize the interaction of F16 with biological membranes and its cellular consequences.

Assessment of Mitochondrial Accumulation and Membrane Potential
  • Methodology: Live-cell fluorescence microscopy and flow cytometry are used.

  • Protocols:

    • Cells are cultured and treated with a specific concentration of F16 for a defined period.

    • To measure mitochondrial membrane potential (ΔΨm), fluorescent dyes like Tetramethylrhodamine (TMRM) or JC-1 are added.[4] TMRM is a potentiometric dye that accumulates in active mitochondria, and its fluorescence intensity is proportional to ΔΨm. JC-1 exhibits potential-dependent accumulation, forming red fluorescent aggregates in healthy mitochondria and existing as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

    • For colocalization, a mitochondrial-specific dye (e.g., MitoTracker Green) can be used alongside fluorescently-tagged F16.

    • Cells are then analyzed by flow cytometry to quantify fluorescence on a per-cell basis or imaged by confocal microscopy to visualize subcellular localization and potential changes.[8]

Cell Viability and Death Assays
  • Methodology: Spectrophotometric assays and flow cytometry.

  • Protocols:

    • MTT/XTT Assays: To assess cytotoxicity, cells are treated with varying concentrations of F16. After incubation, a tetrazolium salt (like MTT) is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Analysis of Mitochondrial Respiration and ATP Synthesis
  • Methodology: High-resolution respirometry and luminescence-based ATP assays.

  • Protocols:

    • Oxygen Consumption Rate (OCR): An instrument like the Seahorse XF Analyzer is used to measure the OCR of live cells in real-time. By sequentially injecting various mitochondrial inhibitors and substrates along with F16, one can dissect its specific effects on different parts of the electron transport chain and determine if it acts as an uncoupler.

    • ATP Measurement: Cellular ATP levels are quantified using luciferase-based kits. The luciferase enzyme uses ATP to produce light, and the luminescence intensity is directly proportional to the ATP concentration. A decrease in ATP levels post-F16 treatment confirms the disruption of oxidative phosphorylation.[1]

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of F16 on a cancer cell line.

F16_Experimental_Workflow cluster_assays Cellular & Mitochondrial Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line Culture treatment Treat with F16 (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability death_assay Apoptosis/Necrosis Assay (Annexin V/PI Staining) treatment->death_assay mem_potential Mitochondrial Potential (TMRM / JC-1 Staining) treatment->mem_potential respiration Mitochondrial Respiration (Seahorse OCR) treatment->respiration plate_reader Spectrophotometry / Luminometry viability->plate_reader flow Flow Cytometry death_assay->flow mem_potential->flow microscopy Fluorescence Microscopy mem_potential->microscopy respiration->plate_reader conclusion Determine Mechanism of Action: - Cytotoxicity (IC50) - Mode of Cell Death - Mitochondrial Dysfunction flow->conclusion microscopy->conclusion plate_reader->conclusion

A generalized experimental workflow for studying F16's effects.

Conclusion and Future Directions

The F16 cation represents a compelling class of anticancer compounds that exploit the distinct metabolic phenotype of tumor cells. Its ability to selectively accumulate in cancer cell mitochondria and induce catastrophic dysfunction through multiple mechanisms—including membrane depolarization, uncoupling of oxidative phosphorylation, and ROS production—makes it a potent cytotoxic agent. Furthermore, its capacity to induce necrosis in apoptosis-resistant cells provides a crucial advantage for overcoming common mechanisms of drug resistance.

Future research should focus on:

  • Detailed Biophysical Studies: Elucidating the precise molecular interactions between F16 and the lipid and protein components of the mitochondrial membrane.

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and potential systemic toxicity.

  • Structural Optimization: Synthesizing and screening F16 analogs to improve mitochondrial targeting, enhance cytotoxic potency, and minimize off-target effects. For example, conjugates like F16-betulin demonstrate the potential for creating hybrid molecules with enhanced or novel properties.[5]

By continuing to unravel the complex interplay between F16 and biological membranes, the scientific community can pave the way for developing a new generation of mitochondria-targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a member of the styrylpyridinium class of compounds, characterized by a substituted indole ring linked to a pyridinium salt. This class of molecules has garnered significant interest in biomedical research due to their potential dual functionality as fluorescent imaging probes and cytotoxic agents. The inherent fluorescence of styrylpyridinium dyes, often enhanced upon binding to biological targets, makes them valuable for live-cell imaging. Furthermore, the indole moiety is a common scaffold in compounds exhibiting anti-proliferative and other biological activities.

These application notes provide a comprehensive protocol for the use of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a cell culture setting. The protocols cover essential procedures from basic handling and storage to detailed experimental setups for assessing its utility as a mitochondrial staining agent and a potential cytotoxic compound.

Product Information

PropertyValue
IUPAC Name 4-((E)-2-(1H-Indol-3-yl)vinyl)-1-methylpyridin-1-ium iodide
Molecular Formula C₁₆H₁₅IN₂
Molecular Weight 362.21 g/mol [1]
CAS Number 36098-33-6
Appearance Crystalline solid
Solubility Soluble in DMSO[2][3] and ethanol; sparingly soluble in water.

Applications

Based on the characteristics of structurally related indole-based styrylpyridinium dyes, the primary applications for this compound in cell culture are:

  • Fluorescent Imaging: Specifically, as a probe for mitochondrial staining in live cells. The lipophilic cationic nature of styrylpyridinium compounds often leads to their accumulation in mitochondria in response to the mitochondrial membrane potential.

  • Cytotoxicity Assessment: Evaluation of its potential as an anti-proliferative or cytotoxic agent against various cell lines, particularly cancer cells.

Quantitative Data Summary

While specific quantitative data for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is not extensively available in public literature, the following table summarizes typical data for structurally related styrylpyridinium and indole compounds to provide a reference for expected performance.

Compound TypeCell LineAssayEndpointValue
Styrylpyridinium DerivativeHT-1080MTT AssayIC₅₀1.0 ± 0.03 µg/mL
Styrylpyridinium DerivativeMH-22AMTT AssayIC₅₀0.4 µg/mL[4]
Styrylpyrylium SaltHep3BCytotoxicity AssayIC₅₀4.2 - 11.5 µM
4-(Dimethylamino)-1-methylpyridinium iodideHT-29Antiproliferative AssayIC₅₀2 µM[2]

Experimental Protocols

Reagent Preparation

5.1.1. Stock Solution Preparation

  • Compound Handling: Handle 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.362 mg of the compound in 1 mL of DMSO.

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

5.1.2. Working Solution Preparation

  • Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Medium Selection: Dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS or HBSS).

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture
  • Cell Lines: This protocol can be adapted for various adherent or suspension cell lines. Examples include HeLa (human cervical cancer), A549 (human lung cancer), MCF-7 (human breast cancer), or PC-3 (human prostate cancer).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, chambered cover glass for microscopy) at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

Protocol for Mitochondrial Staining
  • Cell Preparation: Seed cells on glass-bottom dishes or chambered slides suitable for fluorescence microscopy and allow them to adhere and grow for 24-48 hours.

  • Staining:

    • Prepare a working solution of the compound in pre-warmed cell culture medium. A starting concentration range of 50-500 nM is recommended for initial optimization.

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

    • Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.

  • Imaging:

    • Immediately visualize the stained cells using a fluorescence microscope or confocal microscope.

    • Based on the styrylpyridinium structure, excitation is expected in the blue-green region (e.g., 488 nm laser line) with emission in the yellow-red region. The exact excitation and emission maxima should be determined experimentally.

Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Mitochondrial Staining and Cytotoxicity Assessment

Workflow Experimental Workflow cluster_prep Preparation cluster_staining Mitochondrial Staining cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_compound Prepare Stock Solution (10 mM in DMSO) stain_cells Incubate Cells with Compound (50-500 nM, 30-60 min) prep_compound->stain_cells treat_cells Treat Cells with Compound (Serial Dilutions, 24-72h) prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->stain_cells prep_cells->treat_cells wash_cells Wash Cells with PBS stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for cell-based assays using the compound.

Hypothetical Signaling Pathway of Compound-Induced Cytotoxicity

SignalingPathway Hypothetical Signaling Pathway compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)- 1-methyl-pyridinium; iodide mitochondria Mitochondria compound->mitochondria Accumulation mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp ros Increased Reactive Oxygen Species (ROS) mitochondria->ros caspase Caspase Activation mmp->caspase ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Postulated mechanism of cytotoxicity.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal - Compound concentration is too low.- Incubation time is too short.- Incorrect filter set on the microscope.- Increase the concentration of the compound.- Increase the incubation time.- Verify the excitation and emission spectra of the compound and use the appropriate filters.
High background fluorescence - Compound concentration is too high.- Inadequate washing.- Decrease the concentration of the compound.- Perform additional washing steps.
High variability in cytotoxicity assay - Uneven cell seeding.- Pipetting errors.- Compound precipitation.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Check the solubility of the compound in the final dilution and vortex before adding to cells.
Vehicle control shows cytotoxicity - DMSO concentration is too high.- Ensure the final DMSO concentration is below 0.5%.

Safety Precautions

  • Always handle 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide with appropriate PPE.

  • As the biological and toxicological properties of this compound are not fully characterized, it should be treated as a potentially hazardous substance.

  • Dispose of all waste containing the compound in accordance with institutional and local regulations.

References

F16 Compound for Live-Cell Imaging of Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F16 is a novel, fluorescent, delocalized lipophilic cation (DLC) that exhibits a strong affinity for mitochondria within living cells.[1][2] Its accumulation is driven by the mitochondrial membrane potential, making it a valuable tool for visualizing mitochondrial morphology and function. As a member of the DLC class of molecules, F16 also displays anti-proliferative activity in a variety of cancer cell lines, linking its mitochondrial accumulation to cytotoxic effects.[1][2] This document provides detailed application notes and protocols for the use of the F16 compound in live-cell imaging of mitochondria.

Mechanism of Action

F16 is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to its positive charge, it is electrophoretically drawn to the highly negative mitochondrial matrix, leading to its selective accumulation within this organelle. At higher concentrations, F16 acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This dissipation of the mitochondrial membrane potential leads to a decrease in ATP synthesis and can ultimately trigger apoptotic or necrotic cell death pathways.[1][2] Its intrinsic fluorescence allows for the direct visualization of this process and the assessment of mitochondrial health.

F16_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion (High ΔΨm) F16_accum F16 Accumulation Disruption Disruption of Mitochondrial Membrane Potential F16_accum->Disruption Uncoupling Effect ATP_decrease Decreased ATP Production Disruption->ATP_decrease Cell_death Apoptosis / Necrosis ATP_decrease->Cell_death F16_entry F16 Compound (Extracellular) F16_entry->F16_accum ΔΨm-dependent uptake

Figure 1. Mechanism of F16 accumulation and action.

Quantitative Data

The following tables summarize the key quantitative data for the F16 compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties of F16

PropertyValueReference
Chemical Name(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide[3]
Molecular FormulaC16H15IN2N/A
Molecular Weight362.21 g/mol N/A
Excitation Max (λex)~490 nm[2]
Emission Max (λem)~610 nm[2]
Quantum Yield (Φ)Data not availableN/A

Table 2: IC50 Values of F16 and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
F16SGC-7901Human Gastric Carcinoma>10N/A
F16MCF-7Human Breast Cancer~5.6[1]
F16 derivative (5BMF)T24Bladder Cancer~0.05N/A
F16 derivative (5BMF)H838Lung Cancer~0.1N/A
F16 derivative (KHF16)MDA-MB-231Triple-Negative Breast Cancer6.8[1]
F16 derivative (KHF16)MDA-MB-468Triple-Negative Breast Cancer9.2[1]
F16 derivative (KHF16)Saos-2Osteosarcoma>10[1]
F16 derivative (KHF16)MG-63Osteosarcoma>10[1]
F16 derivative (KHF16)HepG2Liver Carcinoma>10[1]
F16 derivative (KHF16)PC-3Prostate Cancer>10[1]
F16 derivative (KHF16)NCI-N87Gastric Carcinoma>10[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondria with F16

This protocol provides a general guideline for staining mitochondria in live adherent cells with the F16 compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • F16 compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Glass-bottom dishes or coverslips suitable for live-cell imaging

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC or a custom set for λex/λem of ~490/610 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging.

    • Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C. Cells should be in a logarithmic growth phase.

  • Preparation of F16 Staining Solution:

    • Prepare a 1-10 mM stock solution of F16 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the F16 stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer (e.g., HBSS) to a final working concentration. A starting concentration range of 100-500 nM is recommended, but this should be optimized for each cell line.

  • Staining of Cells:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the F16 staining solution to the cells.

    • Incubate the cells for 15-30 minutes in a CO2 incubator at 37°C, protected from light. Incubation time may need to be optimized.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer or complete medium to remove unbound F16.

    • Add fresh, pre-warmed imaging buffer or complete medium to the cells for imaging.

    • Image the cells on a fluorescence microscope equipped with a heated stage and environmental chamber.

    • Use the appropriate filter set for F16 (Excitation: ~490 nm, Emission: ~610 nm).

    • Acquire images using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity.

Live_Cell_Imaging_Workflow Start Start Plate_Cells Plate cells on glass-bottom dish Start->Plate_Cells Incubate_24_48h Incubate 24-48h at 37°C Plate_Cells->Incubate_24_48h Prepare_F16 Prepare F16 staining solution (100-500 nM) Incubate_24_48h->Prepare_F16 Wash_Cells_1 Wash cells with PBS/HBSS Prepare_F16->Wash_Cells_1 Add_F16 Add F16 solution to cells Wash_Cells_1->Add_F16 Incubate_15_30min Incubate 15-30 min at 37°C Add_F16->Incubate_15_30min Wash_Cells_2 Wash cells twice with imaging buffer Incubate_15_30min->Wash_Cells_2 Add_Buffer Add fresh imaging buffer Wash_Cells_2->Add_Buffer Image_Cells Acquire images on fluorescence microscope Add_Buffer->Image_Cells End End Image_Cells->End

Figure 2. Live-cell imaging workflow with F16.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of the F16 compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • F16 compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the F16 compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the IC50.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest F16 concentration) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the F16 dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each F16 concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the F16 concentration to determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h at 37°C Seed_Cells->Incubate_24h Prepare_F16_Dilutions Prepare serial dilutions of F16 Incubate_24h->Prepare_F16_Dilutions Treat_Cells Treat cells with F16 or vehicle Prepare_F16_Dilutions->Treat_Cells Incubate_24_72h Incubate for 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Remove_Medium Remove medium Incubate_2_4h->Remove_Medium Add_Solubilizer Add solubilization solution Remove_Medium->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3. Cytotoxicity (MTT) assay workflow.

Notes on Photostability and Phototoxicity

As with any fluorescent probe, photostability and phototoxicity are important considerations when using F16 for live-cell imaging.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the F16 fluorophore, resulting in a loss of signal. To minimize photobleaching, use the lowest possible laser power and exposure time required to obtain a clear image. The use of antifade reagents in the imaging medium may also help to reduce photobleaching.

  • Phototoxicity: The excitation light used for fluorescence microscopy can also induce cellular damage, a phenomenon known as phototoxicity. This can manifest as changes in cell morphology, altered mitochondrial dynamics, or even cell death. As F16's mechanism of action is already linked to mitochondrial dysfunction, it is crucial to distinguish between compound-induced effects and phototoxicity.

    • Control Experiments: Always include a control group of cells stained with F16 that are not exposed to excitation light to assess the baseline cytotoxicity of the compound.

    • Minimize Exposure: Limit the duration and intensity of light exposure during time-lapse imaging experiments.

    • Monitor Cell Health: Observe cells for any signs of phototoxicity, such as blebbing, fragmentation of mitochondria not attributable to the compound's effect at the given concentration, or cell rounding.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of F16.

    • Increase the incubation time.

    • Ensure the correct filter sets are being used for excitation and emission.

    • Check the health of the cells; unhealthy cells may have a reduced mitochondrial membrane potential, leading to decreased F16 accumulation.

  • High Background Fluorescence:

    • Decrease the concentration of F16.

    • Ensure thorough washing after the staining step.

    • Use an imaging medium with reduced background fluorescence.

  • Rapid Photobleaching:

    • Reduce the laser power and/or exposure time.

    • Increase the gain on the detector.

    • Use a more sensitive camera.

    • Consider the use of an antifade reagent in the imaging medium.

  • Signs of Phototoxicity:

    • Reduce the laser power and/or exposure time.

    • Reduce the frequency of image acquisition in time-lapse experiments.

    • Ensure the cells are healthy and not stressed before starting the experiment.

Conclusion

The F16 compound is a valuable tool for researchers studying mitochondrial biology and developing novel anti-cancer therapies. Its ability to selectively accumulate in mitochondria and report on their functional state through its intrinsic fluorescence makes it a powerful probe for live-cell imaging. By following the protocols and guidelines outlined in this document, researchers can effectively utilize F16 to gain insights into the dynamic nature of mitochondria in health and disease.

References

Application Notes and Protocols: Synthesis and Antitumor Evaluation of F16-Conjugated Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid, are a class of natural products that have garnered significant interest in oncology research due to their inherent antitumor properties. However, their therapeutic potential is often limited by low bioavailability and modest potency. To address these limitations, a promising strategy involves their conjugation with mitochondria-targeting molecules. This approach enhances the selective accumulation of the cytotoxic agent within the mitochondria of cancer cells, thereby amplifying their therapeutic efficacy.

This document provides detailed application notes and protocols for the synthesis of triterpenoids conjugated with the mitochondria-targeting cation F16, ((E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide). Furthermore, it outlines the experimental procedures for evaluating their antitumor activity, presenting key quantitative data and visualizing the underlying molecular mechanisms and signaling pathways.

Data Presentation: Cytotoxicity of F16-Conjugated Triterpenoids

The conjugation of F16 to various triterpenoids has been shown to significantly enhance their cytotoxic effects against a range of cancer cell lines.[1][2] The following tables summarize the 50% inhibitory concentration (IC50) values for several F16-conjugated triterpenoids compared to their parent compounds.

Table 1: Cytotoxic Activity (IC50, µM) of F16-Conjugated Ursane Triterpenoids [1]

CompoundH1299 (Lung Carcinoma)A549 (Lung Carcinoma)MEFs (Mouse Embryonic Fibroblasts)
Ursolic Acid>10068.9>100
F16-Corosolic Acid1.92.95.0
F16-Asiatic Acid13.51--
F16-Acetylated Corosolic Acid2.804.01-

Table 2: Cytotoxic Activity (IC50, µM) of F16-Conjugated Oleanane and Ursane Triterpenoids [2]

CompoundA549H1299MCF-7 (Breast Cancer)BT474 (Breast Cancer)
Oleanolic Acid235.5139.3113.5149.9
F16-Oleanolic Acid0.740.931.524.34
Ursolic Acid68.9>100>100>100
F16-Corosolic Acid1.9---

Experimental Protocols

Protocol 1: Synthesis of F16-Conjugated Triterpenoids

This protocol describes a general two-step procedure for the synthesis of F16-conjugated triterpenoids, involving the formation of a bromoalkyl ester of the triterpenoid followed by quaternization with (E)-4-(1H-indol-3-ylvinyl)pyridine.[1]

Materials:

  • Triterpenoic acid (e.g., Ursolic Acid, Asiatic Acid)

  • 1,4-dibromobutane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • (E)-4-(1H-indol-3-ylvinyl)pyridine

  • Chloroform (CHCl3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

Step 1: Synthesis of Bromoalkyl Ester of Triterpenoid

  • To a solution of the triterpenoic acid (1.0 mmol) in anhydrous DMF, add K2CO3 (1.0 mmol) and 1,4-dibromobutane (4.0 mmol).

  • Stir the reaction mixture at 50 °C for 3 hours.

  • After cooling, pour the reaction mixture into water and extract with CHCl3.

  • Wash the organic layer with water and dry over MgSO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield the bromoalkyl ester.

Step 2: Synthesis of the F16-Conjugate

  • Dissolve the bromoalkyl ester of the triterpenoid (1.0 mmol) and (E)-4-(1H-indol-3-ylvinyl)pyridine (1.0 mmol) in anhydrous DMF.

  • Stir the reaction mixture at 85 °C for 12 hours under an inert atmosphere.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a CH2Cl2/MeOH gradient to obtain the final F16-conjugated triterpenoid.

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Materials:

  • Cancer cell lines (e.g., A549, H1299, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • F16-conjugated triterpenoids dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the F16-conjugated triterpenoids (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Visualizations: Workflows and Signaling Pathways

Workflow for Synthesis of F16-Conjugated Triterpenoids

G cluster_0 Step 1: Bromoalkylation cluster_1 Step 2: F16 Conjugation cluster_2 Purification Triterpenoid Triterpenoid Acid Bromoalkyl_Ester Bromoalkyl Ester Intermediate Triterpenoid->Bromoalkyl_Ester 50°C, 3h Reagents1 1,4-dibromobutane, K2CO3, DMF Reagents1->Triterpenoid Bromoalkyl_Ester_c Bromoalkyl Ester Intermediate Indole_Pyridine (E)-4-(1H-indol-3-ylvinyl)pyridine Indole_Pyridine->Bromoalkyl_Ester_c F16_Conjugate F16-Triterpenoid Conjugate Purification Column Chromatography F16_Conjugate->Purification Bromoalkyl_Ester_c->F16_Conjugate DMF, 85°C, 12h

Caption: General workflow for the two-step synthesis of F16-conjugated triterpenoids.

Proposed Mechanism of Antitumor Action

F16-conjugated triterpenoids are designed to selectively accumulate in the mitochondria of cancer cells, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[3][4]

G F16_Triterpenoid F16-Triterpenoid Conjugate Cancer_Cell Cancer Cell Membrane F16_Triterpenoid->Cancer_Cell Cellular Uptake Mitochondrion Mitochondrion Cancer_Cell->Mitochondrion Mitochondrial Targeting ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for F16-conjugated triterpenoids.

Inhibition of STAT3 Signaling Pathway by Ursolic Acid

Ursolic acid, a parent triterpenoid for some F16-conjugates, has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Ursolic_Acid Ursolic Acid Ursolic_Acid->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway by ursolic acid.

Induction of Apoptosis by Asiatic Acid via PI3K/Akt/mTOR Pathway

Asiatic acid, another parent triterpenoid, can induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

G Asiatic_Acid Asiatic Acid PI3K PI3K Asiatic_Acid->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Caption: Modulation of the PI3K/Akt/mTOR pathway by asiatic acid to induce apoptosis.

References

Application Notes and Protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a styrylpyridinium dye with potential applications as a fluorescent probe for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. Styrylpyridinium compounds are known to exhibit fluorescence upon binding to the cross-β sheet structures of amyloid fibrils. This document provides detailed application notes and protocols for the use of this probe in fluorescence microscopy-based detection of Aβ plaques.

Principle of Detection

The fluorescence of many styrylpyridinium dyes is environmentally sensitive. In aqueous solutions, the molecule is typically weakly fluorescent due to rotational freedom. Upon binding to the hydrophobic channels of amyloid fibrils, this rotation is restricted, leading to a significant enhancement of fluorescence. This "light-up" property makes it a specific marker for aggregated amyloid structures.

Data Presentation

Due to the limited availability of specific quantitative data for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, the following table presents representative photophysical properties of a structurally related styrylpyridinium dye, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, to provide an estimate of its potential performance.[1]

Table 1: Representative Photophysical Properties of a Related Styrylpyridinium Dye [1]

PropertyValue
Excitation Maximum (λex)~400-450 nm
Emission Maximum (λem)~605 nm
Quantum Yield (ΦF)0.38–0.54 (in organic solvents)
Fluorescence Lifetime (τ)2.2–2.6 ns (in organic solvents)

Note: These values are for 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide and should be used as a general guideline. Optimal excitation and emission wavelengths for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide should be determined experimentally.

Experimental Protocols

Protocol 1: Staining of Amyloid Plaques in Brain Tissue Sections

This protocol describes the use of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide for the fluorescent staining of amyloid plaques in fixed brain tissue sections from transgenic mouse models of Alzheimer's disease or post-mortem human brain tissue.

Materials:

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (50%, 70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Distilled water

  • Mounting medium (aqueous, non-fluorescent)

  • Coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain tissue sections by sequential immersion in xylene and a graded ethanol series (100%, 95%, 70%, 50% ethanol), followed by distilled water.

    • For cryosections, bring the slides to room temperature and allow them to air dry for 30 minutes.

  • Staining Solution Preparation:

    • Prepare a 1 mM stock solution of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in DMSO.

    • Dilute the stock solution in PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Staining:

    • Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.

    • Rinse the slides gently with PBS for 5 minutes to remove unbound probe.

    • (Optional) Differentiate the staining by briefly rinsing the slides in 70% ethanol. This step can help to reduce background fluorescence but may also reduce the signal from diffuse plaques.

  • Mounting and Imaging:

    • Mount the coverslips using an aqueous mounting medium.

    • Visualize the stained sections using a fluorescence microscope. Based on the data from the analogous compound, excitation around 400-450 nm and emission detection around 600-650 nm would be a good starting point.

Protocol 2: In Vitro Amyloid Fibril Formation Assay

This protocol outlines a method to monitor the kinetics of in vitro Aβ fibrillization using 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ1-42)

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

  • Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

  • 96-well black plates with clear bottoms

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Aβ Preparation:

    • Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.

    • Remove the solvent by evaporation and resuspend the peptide in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Setup:

    • Add the Aβ solution to the wells of a 96-well plate.

    • Add 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide to each well to a final concentration of 1-10 µM.

    • Include control wells with the probe alone (no Aβ) to measure background fluorescence.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes) using a plate reader. Set the excitation and emission wavelengths based on the spectral properties of the probe (start with ~420 nm excitation and ~610 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the Aβ-containing wells.

    • Plot the fluorescence intensity as a function of time to obtain the fibrillization kinetics curve.

Visualizations

Signaling Pathway/Mechanism of Action

G Probe_free Probe in Solution (Low Fluorescence) Abeta_fibril Aβ Fibrils Probe_free->Abeta_fibril Binding Probe_bound Probe Bound to Aβ Fibril (High Fluorescence) Detection Fluorescence Detection Probe_bound->Detection Signal Abeta_monomer Aβ Monomers Abeta_oligomer Aβ Oligomers Abeta_monomer->Abeta_oligomer Aggregation Pathway Abeta_oligomer->Abeta_fibril Aggregation Pathway Abeta_fibril->Probe_bound Conformational Restriction

Caption: Mechanism of Aβ detection by the fluorescent probe.

Experimental Workflow: Tissue Staining

G start Start: Brain Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize stain Incubate with Probe Solution deparaffinize->stain wash Wash with PBS stain->wash mount Mount with Coverslip wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining amyloid plaques in tissue.

Experimental Workflow: In Vitro Fibrillization Assay

G start Start: Monomeric Aβ prepare_assay Prepare Assay Plate (Aβ + Probe) start->prepare_assay incubate Incubate at 37°C with Shaking prepare_assay->incubate measure Measure Fluorescence Over Time incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for in vitro Aβ fibrillization assay.

Safety Precautions

The hazards of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The provided protocols and data are for research purposes only and should be adapted and optimized for specific experimental conditions. The photophysical data is based on a related compound and may not be representative of the title compound.

References

Experimental Guide for F16 Compound in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The F16 compound is a novel small molecule identified as a potent inhibitor of tumor cell growth.[1] It functions as a mitochondriotoxic agent, selectively accumulating in the mitochondria of cancer cells and disrupting their function, ultimately leading to apoptosis or necrosis.[2][3] Additionally, F16 has been characterized as a specific inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By inhibiting VEGFR-2, F16 can effectively reduce cancer cell proliferation, migration, and the formation of new blood vessels that supply tumors.[4][5]

The cytotoxic effects of F16 are mediated through the modulation of critical signaling pathways. The compound has been shown to inhibit the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are crucial for cell survival, proliferation, and angiogenesis.[4][6] This dual mechanism of action, targeting both mitochondrial function and key survival signaling cascades, makes F16 a promising candidate for cancer therapy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of the F16 compound using standard in vitro assays. The protocols detailed below are for the MTT and Sulforhodamine B (SRB) assays, which are widely used to assess cell viability and cytotoxicity.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from cytotoxicity assays with the F16 compound.

Table 1: IC50 Values of F16 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data
A549Lung Carcinoma48Data
GI-101ABreast Cancer72Data
HUVECEndothelial Cells24Data

Table 2: Percentage of Cytotoxicity of F16 (at a fixed concentration) in Various Cancer Cell Lines

Cell LineCancer TypeF16 Concentration (µM)Incubation Time (hours)% Cytotoxicity
MCF-7Breast Adenocarcinoma1048Data
A549Lung Carcinoma1048Data
GI-101ABreast Cancer1072Data
HUVECEndothelial Cells524Data

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of the F16 compound.[7][8][9]

Materials:

  • F16 compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the F16 compound in DMSO.

    • Perform serial dilutions of the F16 stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of F16. Include a vehicle control (medium with the same percentage of DMSO used for the highest F16 concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the F16 concentration and performing a non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is based on the principle of SRB binding to total cellular protein and is a reliable method for assessing cytotoxicity.[4]

Materials:

  • F16 compound

  • Adherent human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • Acetic acid, 1% (v/v)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the F16 compound.

  • Cell Fixation:

    • After the desired incubation time, gently add 50 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the wells five times with water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing:

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Protein Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes on a shaker.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: The percentage of cell survival can be calculated using the following formula: % Survival = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

The IC50 value can be determined as described in the MTT assay protocol.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding f16_prep 3. F16 Compound Preparation cell_treatment 4. Cell Treatment (24, 48, or 72h) f16_prep->cell_treatment mtt_addition 5a. Add MTT Reagent cell_treatment->mtt_addition cell_fixation 5b. Cell Fixation (TCA) cell_treatment->cell_fixation mtt_incubation 6a. Incubate (4h) mtt_addition->mtt_incubation formazan_solubilization 7a. Solubilize Formazan mtt_incubation->formazan_solubilization read_absorbance 8. Read Absorbance formazan_solubilization->read_absorbance srb_staining 6b. Stain with SRB cell_fixation->srb_staining srb_solubilization 7b. Solubilize Dye srb_staining->srb_solubilization srb_solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for assessing F16 cytotoxicity.

F16_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds F16_receptor F16 F16_receptor->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Promotes F16_pathway F16 F16_pathway->Raf Inhibits F16_pathway->PI3K Inhibits Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: F16 inhibits VEGFR-2, PI3K/Akt, and MAPK pathways.

F16_Mitochondrial_Action F16 F16 Compound Mitochondrion Mitochondrion F16->Mitochondrion Accumulates in Disruption Mitochondrial Function Disruption Mitochondrion->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis Induces Necrosis Necrosis Disruption->Necrosis Induces

Caption: F16 induces apoptosis/necrosis via mitochondrial disruption.

References

Application Notes and Protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are adapted from methodologies used for structurally similar vinyl-pyridinium dyes. Due to a lack of published specific staining protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, these instructions provide a starting point for experimental design. Optimization will be required for specific cell types and experimental conditions.

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a cationic styryl dye containing an indole moiety. This class of molecule often exhibits fluorescence and has the potential for use in biological imaging. Cationic dyes are known to interact with and penetrate cell membranes, with accumulation often observed in mitochondria and other cellular compartments. The positive charge on the pyridinium ring facilitates interaction with the negatively charged plasma membrane, leading to cellular uptake. While specific applications for this compound are not yet well-documented, its structural similarity to other fluorescent styryl dyes suggests potential utility in cell staining, membrane potential sensing, and as a counterstain in multicolor fluorescence microscopy.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C16H15IN2[1]
Molecular Weight 362.21 g/mol [1]
Appearance Solid (visual inspection)
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Store at 2-8°C, protected from light.

Proposed Mechanism of Cellular Uptake and Staining

Cationic styryl dyes typically enter cells through a multi-step process that is not fully elucidated but is thought to involve both passive and active transport mechanisms. The initial step is an electrostatic interaction between the positively charged pyridinium cation and the negatively charged components of the cell membrane. This is followed by membrane insertion and subsequent translocation into the cytoplasm. The specific uptake mechanism can be cell-type dependent and may involve endocytosis. Once inside the cell, these dyes can accumulate in organelles with a negative membrane potential, such as mitochondria.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dye Cationic Dye Membrane Dye->Membrane Electrostatic Interaction Cytoplasm Cytoplasm Membrane->Cytoplasm Membrane Translocation/ Endocytosis Mitochondria Mitochondria Cytoplasm->Mitochondria Accumulation (Negative Membrane Potential) Nucleus Nucleus Cytoplasm->Nucleus Potential Nuclear Staining

Caption: Proposed cellular uptake pathway for cationic styryl dyes.

Experimental Protocols (Adapted)

The following protocols are adapted from studies on phenothiazinyl-vinyl-pyridinium dyes and should be optimized for your specific application.

Preparation of Staining Solution
  • Stock Solution (1 mM): Dissolve 3.62 mg of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in 10 mL of sterile dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium without serum) to the desired final concentration. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.

Live-Cell Staining Protocol

G A Seed cells on a suitable imaging dish B Prepare fresh working solution of the dye (1-10 µM) A->B C Remove culture medium and wash cells with PBS B->C D Add the staining solution to the cells C->D E Incubate for 15-60 minutes at 37°C D->E F Wash cells with PBS to remove excess dye E->F G Add fresh buffer or medium for imaging F->G H Image cells using fluorescence microscopy G->H

Caption: Workflow for live-cell staining.

Detailed Steps:

  • Seed cells on a glass-bottom dish, chamber slide, or multi-well plate suitable for fluorescence microscopy and culture them to the desired confluency.

  • Prepare a fresh working solution of the staining dye in a serum-free medium or PBS.

  • Aspirate the culture medium from the cells and gently wash them once with warm PBS.

  • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15 to 60 minutes at 37°C in a humidified incubator. The optimal incubation time should be determined empirically.

  • Aspirate the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Proceed with imaging on a fluorescence microscope.

Cytotoxicity Assay (Adapted from WST-1 Assay)

It is crucial to assess the cytotoxicity of the compound to determine a suitable concentration range for live-cell imaging.

Quantitative Data from a Similar Compound Class ((Phenothiazinyl)Vinyl-Pyridinium Dyes):

Cell LineAssayConcentration Range TestedIncubation TimeResult
B16-F10 Murine MelanomaWST-10.1 - 100 µM24 hoursLow cytotoxicity observed at concentrations suitable for imaging.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 24 hours (or your desired time point) at 37°C.

  • Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Imaging Guidelines

  • Microscope: A fluorescence microscope or a confocal microscope equipped with appropriate filters is required.

  • Excitation/Emission: As the exact spectral properties are unknown, start with a standard DAPI or FITC filter set and then optimize based on the observed signal. A suggested starting point is to excite around 450-490 nm and collect emission between 500-550 nm.

  • Controls: Always include an unstained control to assess background fluorescence.

  • Photostability: Be aware of potential photobleaching and use the lowest possible laser power and exposure times.

Potential Applications

  • Visualization of Cellular Structures: Depending on its intracellular localization, this dye may be useful for staining specific organelles.

  • Membrane Potential Studies: As a cationic dye, its accumulation may be dependent on membrane potential, suggesting a potential application in monitoring mitochondrial health.

  • Drug Delivery Studies: The pyridinium moiety may be explored for its ability to carry molecular cargo into cells.

  • Counterstaining: It could potentially be used as a counterstain in multicolor imaging experiments with other fluorescent probes.

Note: The information provided is intended for research use only and is not for diagnostic or therapeutic purposes. The handling of this chemical should be performed by trained personnel in a laboratory setting, following all appropriate safety precautions.

References

Application Notes and Protocols: Conjugation of F16 to Betulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical conjugation of the mitochondria-targeting cation F16, ((E)-4(1H-indol-3-ylvinyl)-N-methylpyridinium iodide), to the natural product betulinic acid. The primary synthetic strategy involves a Sonogashira coupling reaction to create a stable carbon-carbon bond between the C-2 position of the betulinic acid scaffold and the F16 moiety via a phenylethynyl spacer. This protocol is intended for researchers in medicinal chemistry, drug discovery, and cancer biology who are interested in developing targeted therapeutic agents. All experimental procedures are based on established and peer-reviewed methodologies.

Introduction

Betulinic acid, a pentacyclic triterpenoid, has garnered significant interest in oncology due to its selective cytotoxicity against various cancer cell lines.[1][2][3] Its therapeutic potential can be enhanced by conjugation to targeting moieties that facilitate its accumulation in specific cellular compartments. F16 is a lipophilic cation known to selectively accumulate in the mitochondria of cancer cells, which are crucial organelles for cellular metabolism and apoptosis.[4][5] The conjugation of betulinic acid to F16 aims to create a novel therapeutic agent with enhanced potency and targeted delivery to cancer cell mitochondria, thereby inducing apoptosis.[6][7]

This document outlines the multi-step synthesis required to conjugate F16 to betulinic acid at the C-2 position. The key steps involve the preparation of two crucial precursors: a C-2 propargylated derivative of betulinic acid and an N-aryl-substituted analog of F16. These precursors are then coupled using a palladium-copper catalyzed Sonogashira reaction to yield the final conjugate.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated.

  • Betulinic Acid

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Methanol

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Triethylborane (BEt3)

  • Propargyl bromide

  • 4-(1H-indol-3-ylvinyl)pyridine

  • 1,4-diiodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Experimental Protocols

The synthesis of the F16-betulinic acid conjugate is a multi-step process. The overall workflow is depicted below.

G cluster_0 Synthesis of Betulinic Acid Precursor cluster_1 Synthesis of F16 Precursor cluster_2 Final Conjugation BA Betulinic Acid BOA Betulonic Acid BA->BOA Oxidation MBA Methyl Betulonate BOA->MBA Esterification PBA C-2 Propargyl Methyl Betulonate MBA->PBA C-2 Alkylation F16BAC F16-Betulinic Acid Conjugate PBA->F16BAC Sonogashira Coupling IVP 4-(1H-indol-3-ylvinyl)pyridine F16A N-(4-iodophenyl)-4-(1H- indol-3-ylvinyl)pyridinium iodide IVP->F16A Ullmann-Goldberg Reaction DIB 1,4-diiodobenzene DIB->F16A F16A->F16BAC

Figure 1. Overall synthetic workflow for the conjugation of F16 to betulinic acid.

Protocol 1: Synthesis of C-2 Propargyl Methyl Betulonate (Betulinic Acid Precursor)

This protocol describes the synthesis of the key betulinic acid intermediate with a terminal alkyne at the C-2 position, which is essential for the subsequent Sonogashira coupling.

Step 1a: Oxidation of Betulinic Acid to Betulonic Acid

  • Suspend betulinic acid (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

  • Add a solution of oxalyl chloride (2.0 eq) in DCM dropwise, followed by the dropwise addition of anhydrous DMSO (4.0 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to yield betulonic acid.

Step 1b: Esterification of Betulonic Acid to Methyl Betulonate

  • Dissolve betulonic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl betulonate, which can be used in the next step without further purification.

Step 1c: C-2 Alkylation of Methyl Betulonate

  • Dissolve methyl betulonate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add KHMDS (1.1 eq) dropwise.

  • After stirring for 30 minutes, add triethylborane (1.1 eq) and stir for another 15 minutes.

  • Add propargyl bromide (1.5 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated ammonium chloride solution and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to yield C-2 propargyl methyl betulonate.

Protocol 2: Synthesis of N-(4-iodophenyl)-4-(1H-indol-3-ylvinyl)pyridinium iodide (F16 Precursor)

This protocol details the synthesis of the F16 analog functionalized with an iodo-aryl group, which is required for the Sonogashira coupling.

Step 2a: Ullmann-Goldberg Reaction

  • To a sealed tube, add 4-(1H-indol-3-ylvinyl)pyridine (1.0 eq), 1,4-diiodobenzene (2.0 eq), CuI (0.1 eq), DMEDA (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/methanol gradient) to yield N-(4-iodophenyl)-4-(1H-indol-3-ylvinyl)pyridinium iodide.

Protocol 3: Sonogashira Coupling for F16-Betulinic Acid Conjugation

This final protocol describes the palladium- and copper-catalyzed cross-coupling of the two prepared precursors to yield the desired F16-betulinic acid conjugate.

G PBA C-2 Propargyl Methyl Betulonate F16BAC F16-Betulinic Acid Conjugate PBA->F16BAC F16A N-(4-iodophenyl)-4-(1H- indol-3-ylvinyl)pyridinium iodide F16A->F16BAC Catalyst Pd(OAc)2, PPh3, CuI Catalyst->F16BAC Base TEA Base->F16BAC Solvent DMF Solvent->F16BAC

Figure 2. Sonogashira coupling reaction scheme.

Step 3a: Conjugation Reaction

  • To a Schlenk flask, add C-2 propargyl methyl betulonate (1.0 eq), N-(4-iodophenyl)-4-(1H-indol-3-ylvinyl)pyridinium iodide (1.1 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine (3.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/methanol gradient) to afford the final F16-betulinic acid conjugate.

Data Presentation

The following table summarizes the expected yields for each synthetic step. Actual yields may vary depending on experimental conditions and scale.

StepProductExpected Yield (%)
Protocol 1
1a: OxidationBetulonic Acid85-95
1b: EsterificationMethyl Betulonate>95 (crude)
1c: C-2 AlkylationC-2 Propargyl Methyl Betulonate60-70
Protocol 2
2a: Ullmann-GoldbergN-(4-iodophenyl)-4-(1H-indol-3-ylvinyl)pyridinium iodide50-60
Protocol 3
3a: Sonogashira CouplingF16-Betulinic Acid Conjugate40-50

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of a novel F16-betulinic acid conjugate. This synthetic scheme utilizes robust and well-established chemical reactions to link the mitochondria-targeting F16 moiety to the cytotoxic betulinic acid core. The resulting conjugate holds promise as a targeted anticancer agent, and these protocols should enable researchers to synthesize this and similar compounds for further biological evaluation. Proper characterization of all intermediates and the final product by NMR and HRMS is crucial to confirm their identity and purity.

References

Application Notes and Protocols: 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a conceptual framework designed to illustrate the potential use of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a drug delivery system. The experimental data presented is hypothetical and intended for illustrative purposes.

Introduction

Indole and pyridine derivatives are prominent scaffolds in medicinal chemistry, known for their diverse biological activities, including anticancer and antimicrobial properties. The compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide combines these two key moieties, presenting a promising candidate for targeted drug delivery applications. The cationic nature of the pyridinium group can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This document outlines a hypothetical application of this compound in a nanoparticle-based drug delivery system for an anticancer therapeutic.

Hypothetical Application: Targeted Delivery of Doxorubicin using Functionalized PLGA Nanoparticles

This application note describes the use of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide as a targeting ligand on the surface of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the chemotherapeutic drug, Doxorubicin (DOX). The aim is to enhance the delivery and efficacy of DOX in cancer cells.

Synthesis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

A plausible synthetic route for the title compound is a two-step process involving a Wittig reaction or a similar condensation reaction followed by quaternization.

indole_3_carboxaldehyde Indole-3-carboxaldehyde intermediate 4-((E)-2-(1H-Indol-3-YL)-vinyl)-pyridine indole_3_carboxaldehyde->intermediate Wittig Reaction methyl_pyridinium_ylide Methyl-pyridinium ylide methyl_pyridinium_ylide->intermediate final_product 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide intermediate->final_product Quaternization methyl_iodide Methyl Iodide methyl_iodide->final_product

Caption: Synthesis of the targeting ligand.

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded PLGA Nanoparticles (DOX-PLGA-NPs)

This protocol uses a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of DOX in 2 mL of DCM.

  • Prepare a 2% w/v solution of PVA in 10 mL of deionized water.

  • Add the organic phase (step 1) to the aqueous phase (step 2) under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated DOX.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Protocol 2: Surface Functionalization with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (DOX-PLGA-IP-NPs)

This protocol utilizes EDC/NHS chemistry to conjugate the targeting ligand to the surface of the PLGA nanoparticles.

Materials:

  • DOX-PLGA-NPs

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse 20 mg of DOX-PLGA-NPs in 10 mL of PBS.

  • Activate the carboxyl groups on the PLGA nanoparticle surface by adding 10 mg of EDC and 5 mg of NHS. Incubate for 30 minutes at room temperature with gentle stirring.

  • Add 5 mg of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purify the functionalized nanoparticles by centrifugation at 15,000 x g for 20 minutes and wash three times with deionized water.

  • Resuspend the final functionalized nanoparticle pellet in deionized water and lyophilize.

cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization plga_dox PLGA + Doxorubicin in DCM emulsification Homogenization (o/w emulsion) plga_dox->emulsification pva_solution PVA in Water pva_solution->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation1 Centrifugation & Washing evaporation->centrifugation1 dox_plga_np DOX-PLGA-NPs centrifugation1->dox_plga_np np_dispersion Disperse NPs in PBS dox_plga_np->np_dispersion activation Add EDC/NHS np_dispersion->activation add_ligand Add Indolyl-Pyridinium Ligand activation->add_ligand reaction Incubate add_ligand->reaction centrifugation2 Centrifugation & Washing reaction->centrifugation2 final_np DOX-PLGA-IP-NPs centrifugation2->final_np

Caption: Nanoparticle formulation workflow.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
DOX-PLGA-NPs150 ± 5.20.12 ± 0.02-25.3 ± 1.88.5 ± 0.585.0 ± 4.2
DOX-PLGA-IP-NPs165 ± 6.10.15 ± 0.03+15.8 ± 2.18.1 ± 0.681.0 ± 3.8
Table 2: In Vitro Cytotoxicity (IC50 values in µg/mL DOX equivalent)
FormulationHeLa CellsMCF-7 CellsA549 Cells
Free DOX0.520.851.20
DOX-PLGA-NPs0.981.522.15
DOX-PLGA-IP-NPs0.450.650.95

Protocols for In Vitro Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Free DOX, DOX-PLGA-NPs, and DOX-PLGA-IP-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of free DOX, DOX-PLGA-NPs, and DOX-PLGA-IP-NPs. Include untreated cells as a control.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Protocol 4: Cellular Uptake Study by Fluorescence Microscopy

Materials:

  • Cancer cell lines

  • Glass-bottom culture dishes

  • Free DOX, DOX-PLGA-NPs, and DOX-PLGA-IP-NPs

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the different DOX formulations at a fixed concentration (e.g., 5 µg/mL DOX equivalent) for 4 hours.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the nuclei with DAPI for 10 minutes.

  • Wash the cells with PBS and image using a fluorescence microscope. Doxorubicin will fluoresce red, and DAPI will fluoresce blue.

Hypothetical Signaling Pathway

The enhanced cytotoxicity of DOX-PLGA-IP-NPs could be attributed to increased cellular uptake and subsequent nuclear delivery of DOX, leading to enhanced DNA damage and apoptosis.

NP DOX-PLGA-IP-NP Cell_Membrane Cell Membrane NP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Drug_Release DOX Release Cytoplasm->Drug_Release Nucleus Nucleus Drug_Release->Nucleus Nuclear Translocation DNA_Intercalation DNA Intercalation & Topo II Inhibition Nucleus->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action.

Conclusion

The hypothetical data and protocols presented suggest that 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide could serve as an effective targeting ligand for nanoparticle-based drug delivery systems. The functionalized nanoparticles exhibit enhanced cellular uptake and cytotoxicity in cancer cells compared to non-functionalized nanoparticles and free drug. Further in vivo studies would be necessary to validate these findings and assess the therapeutic potential of this drug delivery system.

Troubleshooting & Optimization

Technical Support Center: 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in common laboratory solvents?

Q2: I am having difficulty dissolving the compound in my desired solvent. What are the first steps I should take?

If you are encountering solubility issues, we recommend a systematic approach to troubleshooting. Start by creating small-scale test solutions with a variety of solvents to determine the most promising candidates. Subsequently, you can explore techniques such as sonication, gentle heating, and vortexing to aid dissolution. If these methods are insufficient, a logical next step is to investigate the use of co-solvents or pH adjustments.

Q3: Can I use heat to dissolve the compound?

Gentle heating can be an effective method to increase the dissolution rate. However, it is crucial to monitor the compound for any signs of degradation, such as a color change. It is recommended to start with a low temperature (e.g., 30-40°C) and gradually increase it while observing the solution.

Q4: Are there any known incompatibilities for this compound?

While specific incompatibility data is not available, as a pyridinium iodide salt, it may be incompatible with strong oxidizing agents and strong bases. It is always good practice to consult the material safety data sheet (MSDS) and perform small-scale compatibility tests before mixing with other reagents.

Troubleshooting Guide

Issue: Poor or Slow Dissolution in an Aqueous Buffer

If you are experiencing difficulty dissolving the compound in an aqueous buffer, consider the following troubleshooting steps, presented in a logical workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Physical Dissolution Aids cluster_2 Chemical Modifications cluster_3 Outcome start Start with desired aqueous buffer vortex Vortex/Stir at Room Temperature start->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate heat Gently heat (30-40°C) sonicate->heat cosolvent Add a co-solvent (e.g., DMSO, Ethanol) heat->cosolvent ph_adjust Adjust pH of the buffer cosolvent->ph_adjust dissolved Compound Dissolved ph_adjust->dissolved not_dissolved Consult Further Options ph_adjust->not_dissolved

References

Preventing photobleaching of F16 fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The "F16" fluorescent probe is a specialized delocalized lipophilic cation known for its use in cancer theranostics, specifically for its ability to selectively accumulate in mitochondria and induce apoptosis in cancer cells.[1] While information on its specific photobleaching characteristics is limited in publicly available literature, the principles and techniques for preventing photobleaching are broadly applicable to most organic fluorophores. This guide provides best practices and troubleshooting strategies that can be effectively applied to your experiments with the F16 probe.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is photobleaching? Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2][3][4] This occurs when the fluorophore is in an excited state and undergoes chemical reactions, often involving reactive oxygen species (ROS), that alter its structure.[5][6]
What are the main causes of photobleaching? The primary cause is exposure to excitation light. Several factors accelerate this process: high-intensity light, prolonged exposure duration, shorter excitation wavelengths (higher energy), and the presence of molecular oxygen.[6][7] The inherent photostability of the fluorophore itself is also a critical factor.[7]
How does photobleaching affect my experimental results? Photobleaching leads to a diminished fluorescent signal, which can result in poor image quality, reduced signal-to-noise ratio, and inaccurate quantitative data.[2][4] In time-lapse imaging, it can be mistaken for a biological change, leading to incorrect conclusions.[4]
What is the difference between photobleaching and phototoxicity? Photobleaching is the destruction of the fluorophore. Phototoxicity is damage to the specimen (cells or molecules) caused by the illumination.[3][6] While distinct, they are often linked, as the same chemical reactions that cause photobleaching can also generate ROS that are toxic to cells.[3]

Troubleshooting Guide: Common Issues & Solutions

ProblemPossible Cause(s)Recommended Solution(s)
My fluorescent signal is fading very quickly during imaging. 1. Excitation light is too intense. 2. Exposure time is too long. 3. No antifade reagent is being used. 4. The F16 probe concentration is too low.1. Reduce the illumination intensity using neutral density (ND) filters or by lowering the laser/LED power.[2][7] 2. Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.[8] 3. Use a commercial or homemade antifade mounting medium.[2][6] 4. Optimize the probe concentration; however, be mindful of potential toxicity at higher concentrations.[5]
My live-cell imaging experiment is showing signs of cell stress or death. 1. Phototoxicity due to excessive light exposure. 2. The F16 probe itself may have cytotoxic effects at the concentration used.1. Minimize total light exposure by reducing intensity, shortening exposure time, and acquiring images less frequently.[4][6] Use techniques like multiphoton excitation if available.[7] 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of the F16 probe for your cell type.
I'm not getting a bright enough signal without causing rapid photobleaching. 1. Imaging settings are not optimized. 2. The objective lens has a low numerical aperture (NA). 3. The camera is not sensitive enough.1. Find a balance between excitation intensity and exposure time. Try slightly increasing the exposure time while decreasing the light intensity.[8] 2. Use an objective with a higher NA to collect more light. 3. Use a more sensitive camera (e.g., sCMOS or EMCCD) which allows for lower light levels and shorter exposure times.[6]
My fixed samples are losing fluorescence after a few days of storage. 1. Improper storage conditions. 2. The antifade mounting medium is not effective for long-term storage.1. Store slides at 4°C in the dark, preferably in a slide box. 2. Use a hard-setting antifade mountant designed for long-term preservation.[9] Some reagents like SlowFade are intended for shorter-term storage (3-4 weeks).[10]

Experimental Protocols & Data

Protocol 1: Preparation of an Antifade Mounting Medium

This protocol describes the preparation of a common glycerol-based antifade medium containing n-propyl gallate (NPG).

Materials:

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X solution

  • n-propyl gallate (NPG) powder

  • Distilled water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a 90% glycerol solution by mixing 45 mL of glycerol with 5 mL of distilled water in the 50 mL conical tube.

  • Add a magnetic stir bar and place the tube on a magnetic stirrer. Mix thoroughly for 10 minutes.

  • Weigh out 0.5 g of n-propyl gallate and add it to the glycerol solution.

  • Cap the tube and mix on the stirrer at room temperature overnight, or until the NPG is completely dissolved. The solution may need gentle warming (to ~50°C) to aid dissolution.

  • Store the antifade medium in small aliquots at -20°C, protected from light. Warm to room temperature before use.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This workflow outlines the steps to find the optimal balance of imaging settings.

Methodology:

  • Prepare your sample stained with the F16 probe and mounted in an antifade medium.

  • Start with low excitation power: Set your laser or LED power to the lowest possible setting (e.g., 1-5%).

  • Set a moderate exposure time: Begin with an exposure time of around 100-200 ms.

  • Focus on the sample: Use a transmitted light channel (like DIC or phase-contrast) to find your region of interest to avoid unnecessarily exposing the fluorescent probe to light.[2]

  • Acquire a test image: Switch to the fluorescence channel and capture a single image.

  • Evaluate the signal-to-noise ratio (SNR): If the signal is too weak, first try increasing the exposure time. If the exposure time becomes impractically long (e.g., >500 ms), incrementally increase the excitation power.[8]

  • Assess photobleaching: Once you have an acceptable SNR, run a short time-lapse acquisition (e.g., 20 frames). Measure the fluorescence intensity in your region of interest over time. If the intensity drops by more than 10-15% over the 20 frames, your settings are still too harsh.

  • Iterate: Repeat steps 6 and 7 until you find the lowest possible excitation power and shortest exposure time that provide an acceptable image quality with minimal photobleaching.

Quantitative Data: Antifade Reagent Efficacy

The table below provides illustrative data on the photostability of a generic fluorescent probe under continuous illumination with and without the use of an antifade reagent.

Time (seconds)Normalized Intensity (PBS only)Normalized Intensity (with Antifade)
0100%100%
1065%98%
2042%95%
3025%92%
4015%88%
508%85%
603%81%

This data demonstrates that the presence of an antifade reagent can significantly preserve the fluorescent signal over time.[11]

Visual Guides

Jablonski Diagram and Photobleaching Pathway

Jablonski cluster_0 Fluorophore States cluster_1 Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleaching Photobleaching (Reaction with O2) T1->Bleaching Leads to... Excitation Absorption of Photon Fluorescence Fluorescence Emission ISC Intersystem Crossing

Caption: Simplified Jablonski diagram illustrating the transition to a triplet state, a key step leading to photobleaching.

Experimental Workflow for Minimizing Photobleaching

Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition stain Stain with F16 Probe mount Mount with Antifade Reagent stain->mount roi Find Region of Interest (ROI) using Transmitted Light mount->roi settings Set Lowest Excitation Power & Shortest Exposure Time roi->settings acquire Acquire Image/Time-lapse settings->acquire evaluate Evaluate Signal & Photobleaching acquire->evaluate optimize Adjust Settings & Re-acquire evaluate->optimize Signal too low or bleaching too fast final Save Final Image evaluate->final Optimal optimize->acquire

Caption: A workflow for fluorescence imaging, highlighting key steps to minimize photobleaching.

Troubleshooting Decision Tree

Troubleshooting cluster_solutions Solutions start Signal Fading Too Fast? sol1 Reduce Excitation Intensity start->sol1 Yes end_node Problem Solved start->end_node No no_branch No sol2 Shorten Exposure Time sol1->sol2 sol3 Use Antifade Mountant sol2->sol3 sol4 Check Probe Concentration sol3->sol4 sol5 Use Higher NA Objective sol4->sol5 sol5->end_node

Caption: A decision tree to guide troubleshooting of rapid signal loss during imaging experiments.

References

Optimizing F16 compound concentration for cell staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing F16 compound concentration for cell staining and related applications.

Frequently Asked Questions (FAQs)

Q1: What is the F16 compound and what is its primary application?

A1: F16 is a small, fluorescent, mitochondriotoxic molecule.[1][2] Its primary application is to selectively target and disrupt the function of mitochondria in tumor cells, leading to either apoptosis (programmed cell death) or necrosis (cell injury leading to premature cell death), depending on the genetic background of the cell.[3][4][5] Due to its inherent fluorescence, it can also be used to visualize mitochondria within living cells.[1]

Q2: What is the CAS Number for the F16 compound?

A2: The CAS Number for F16 is 36098-33-6.[1][3][6]

Q3: What are the excitation and emission wavelengths of the F16 compound?

A3: The F16 compound has an absorption (excitation) peak at approximately 425 nm and a fluorescence emission peak at around 525 nm.[6]

Q4: In what solvents is the F16 compound soluble?

A4: The solubility of the F16 compound is as follows:

  • Dimethylformamide (DMF): 25 mg/ml

  • Dimethyl sulfoxide (DMSO): 20 mg/ml

  • Ethanol: 500 µg/ml

  • Phosphate-Buffered Saline (PBS) at pH 7.2: 1 mg/ml[1]

Q5: What is the proposed mechanism of action for the F16 compound?

A5: F16 is a delocalized lipophilic cation that selectively accumulates in the mitochondria of carcinoma cells, driven by the mitochondrial membrane potential.[5][7] It disrupts mitochondrial function by acting as an uncoupler, which leads to a decrease in intracellular ATP availability.[5] This mitochondrial dysfunction is a primary factor in its cytotoxic effects.[5]

Troubleshooting Guides

This section addresses common issues encountered when using the F16 compound for cell-based assays.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Recommendation
Suboptimal Concentration The concentration of F16 may be too low for detection. Titrate the concentration, starting from a low nanomolar range and increasing to the low micromolar range (e.g., 50 nM to 5 µM).
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for F16's spectral properties (Ex: ~425 nm, Em: ~525 nm).[6]
Photobleaching F16, like many fluorophores, is susceptible to photobleaching. To mitigate this, reduce the exposure time and excitation light intensity. If conducting time-lapse imaging, decrease the frequency of image acquisition.
Low Mitochondrial Accumulation In some cell lines, the mitochondrial membrane potential may be lower, leading to reduced accumulation of F16. Consider using a cell line known to have high mitochondrial activity as a positive control.
Problem 2: High Background Fluorescence
Possible Cause Recommendation
Excess F16 Concentration A high concentration of F16 can lead to non-specific binding and high background. Reduce the concentration and/or decrease the incubation time.
Inadequate Washing Ensure that cells are thoroughly washed with an appropriate buffer (e.g., PBS) after incubation with F16 to remove any unbound compound.
Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly.
Problem 3: Evidence of High Cytotoxicity in Imaging Experiments
Possible Cause Recommendation
Concentration Too High for Live-Cell Imaging For live-cell imaging where the goal is to visualize mitochondria without inducing rapid cell death, use a much lower concentration of F16 than what is used in cytotoxicity assays. A starting point could be in the low nanomolar range.
Prolonged Incubation Time The cytotoxic effects of F16 are time-dependent. Reduce the incubation time to a shorter period (e.g., 30 minutes to a few hours) for imaging experiments.
Cell Line Sensitivity Different cell lines will exhibit varying sensitivity to F16. Perform a dose-response and time-course experiment to determine the optimal, non-toxic imaging conditions for your specific cell line.

Experimental Protocols

Live-Cell Imaging of Mitochondria with F16

This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.

  • F16 Preparation: Prepare a stock solution of F16 in DMSO. On the day of the experiment, dilute the F16 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., starting with a range of 100 nM to 1 µM).

  • Staining: Remove the culture medium from the cells and replace it with the F16-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound F16.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for F16 (Ex: ~425 nm, Em: ~525 nm).

Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxic effects of F16.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,500 cells per well and incubate overnight.[3]

  • Compound Addition: Prepare serial dilutions of F16 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the cells with the F16 compound for 48 hours.[3]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., isopropanol with 40 mM HCl and 0.1% NP-40) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

F16 Compound Properties
PropertyValueReference
CAS Number 36098-33-6[1][3][6]
Molecular Formula C16H15IN2[6]
Molecular Weight 362.21 g/mol [6]
Excitation Max ~425 nm[6]
Emission Max ~525 nm[6]
Recommended Concentration Ranges for F16 Applications
ApplicationStarting Concentration RangeIncubation Time
Live-Cell Mitochondrial Imaging 50 nM - 1 µM30 - 60 minutes
Cytotoxicity Assays 1 µM - 50 µM24 - 72 hours
Apoptosis/Necrosis Induction 3 µM - 10 µM24 - 48 hours

Visualizations

F16_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion F16_ext F16 Compound (Extracellular) F16_int F16 Accumulation F16_ext->F16_int Enters Cell and Targets Mitochondria MMP Disruption of Mitochondrial Membrane Potential F16_int->MMP ATP Decreased ATP Production MMP->ATP ROS Increased ROS Production MMP->ROS Apoptosis Apoptosis ATP->Apoptosis Necrosis Necrosis ATP->Necrosis ROS->Apoptosis ROS->Necrosis

Caption: Mechanism of F16-induced cytotoxicity.

Live_Cell_Imaging_Workflow start Start: Plate Cells prepare_f16 Prepare F16 Working Solution start->prepare_f16 incubate_f16 Incubate Cells with F16 prepare_f16->incubate_f16 wash Wash Cells incubate_f16->wash image Acquire Images with Fluorescence Microscope wash->image end End: Analyze Images image->end Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate add_f16 Add Serial Dilutions of F16 start->add_f16 incubate_f16 Incubate for 48 hours add_f16->incubate_f16 add_mtt Add MTT Reagent incubate_f16->add_mtt incubate_mtt Incubate for 3 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate end End: Calculate IC50 read_plate->end

References

Reducing off-target effects of F16 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target effects when working with the F16 molecule in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for F16?

A1: F16 is a delocalized lipophilic cation (DLC) that selectively accumulates in the mitochondria of cancer cells.[1][2] Its primary on-target effect is the uncoupling of mitochondrial oxidative phosphorylation.[1][2] This leads to a decrease in intracellular ATP levels, inducing cytotoxicity in cancer cells.[1][2]

Q2: What are the potential "off-target" effects of F16?

A2: While F16's primary target is the mitochondrion, off-target effects can be considered as any cellular effect not directly related to its mitochondrial uncoupling activity. These may include:

  • Non-specific cytotoxicity: At high concentrations, F16 may induce cell death through mechanisms other than mitochondrial uncoupling.

  • Interaction with other cellular membranes: Due to its lipophilic and cationic nature, F16 could potentially interact with other cellular membranes, disrupting their function.

  • Inhibition of other cellular processes: High concentrations of F16 may interfere with other cellular enzymes or signaling pathways in a non-specific manner.

Q3: How can I confirm that the observed cellular effects are due to F16's on-target activity?

A3: To confirm on-target activity, you can perform rescue experiments. Since F16's primary mechanism is ATP depletion, the addition of exogenous ATP has been shown to be the most effective way to recover cell viability.[1][2] A successful rescue with ATP would strongly suggest the observed effects are due to the on-target mitochondrial uncoupling activity of F16.

Q4: What is the role of the positive charge on the F16 molecule?

A4: The positive charge of F16 is crucial for its selective accumulation within the negatively charged mitochondrial matrix of carcinoma cells.[1][3] Its precursor compound, PVI, which has a similar structure but lacks the positive charge, does not accumulate in mitochondria and exhibits lower cytotoxicity.[1][2] However, the uncoupling effect itself is attributed to the chemical structure shared with PVI and is independent of the positive charge.[1][2]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at low F16 concentrations, suggesting off-target effects.

Possible Cause:

  • Cell line hypersensitivity.

  • Incorrect F16 concentration.

  • Assay artifacts.

Troubleshooting Steps:

  • Titrate F16 Concentration: Perform a dose-response curve with a wide range of F16 concentrations to determine the optimal concentration that induces the desired on-target effect with minimal off-target cytotoxicity.

  • Use a Control Compound: Include the precursor molecule PVI (which lacks the positive charge) as a negative control. PVI should not accumulate in mitochondria and should exhibit significantly lower cytotoxicity.[1][2]

  • ATP Rescue Experiment: As detailed in the experimental protocols below, perform an ATP rescue experiment. If the cytotoxicity is reversed by the addition of ATP, it is likely an on-target effect.[1][2]

  • Assess Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRM to measure the mitochondrial membrane potential. A decrease in potential is a direct indicator of mitochondrial uncoupling, confirming the on-target effect of F16.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause:

  • Variability in cell health and density.

  • Inconsistent F16 preparation and storage.

  • Variations in incubation times.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth conditions for all experiments.

  • Proper F16 Handling: Prepare fresh stock solutions of F16 and store them under recommended conditions. Avoid repeated freeze-thaw cycles.

  • Precise Timing: Use a timer to ensure consistent incubation times for all treatment conditions and replicates.

Experimental Protocols

ATP Rescue Experiment

Objective: To determine if the cytotoxic effects of F16 are due to its on-target mitochondrial uncoupling activity.

Methodology:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of F16 for a predetermined time (e.g., 24 hours).

  • In a parallel set of wells, co-treat the cells with the same concentrations of F16 and a high concentration of exogenous ATP (e.g., 5 mM).

  • Include control wells with untreated cells and cells treated with ATP alone.

  • After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Compare the viability of cells treated with F16 alone to those co-treated with F16 and ATP. A significant increase in viability in the co-treated wells indicates a successful rescue.

Quantitative Data Summary
ParameterF16PVI (Precursor)Reference
Mitochondrial Accumulation YesNo[1][2]
Cytotoxicity HighLow[1][2]
Mitochondrial Uncoupling YesYes (direct incubation)[1][2]
Primary Mechanism of Cytotoxicity ATP depletionN/A[1][2]

Visualizations

F16_Signaling_Pathway F16 F16 Mitochondrion Mitochondrion F16->Mitochondrion Enters Cell Accumulation Selective Accumulation (driven by positive charge) Mitochondrion->Accumulation Uncoupling Mitochondrial Uncoupling Accumulation->Uncoupling ATP_depletion Decreased Intracellular ATP Uncoupling->ATP_depletion Cytotoxicity Cytotoxicity / Apoptosis ATP_depletion->Cytotoxicity Experimental_Workflow cluster_0 Initial Troubleshooting cluster_1 On-Target Validation cluster_2 Outcome Start High Cytotoxicity Observed Titrate Titrate F16 Concentration Start->Titrate Control Use PVI Control Start->Control ATP_Rescue ATP Rescue Experiment Titrate->ATP_Rescue Mito_Potential Measure Mitochondrial Membrane Potential Titrate->Mito_Potential Control->ATP_Rescue On_Target Effect is On-Target ATP_Rescue->On_Target Cytotoxicity Rescued Off_Target Potential Off-Target Effect ATP_Rescue->Off_Target No Rescue Mito_Potential->On_Target Potential Decreased Mito_Potential->Off_Target No Change Logical_Relationship F16 F16 Positive_Charge Positive Charge F16->Positive_Charge Chemical_Structure Core Chemical Structure (Shared with PVI) F16->Chemical_Structure Mito_Accumulation Mitochondrial Accumulation Positive_Charge->Mito_Accumulation Mito_Uncoupling Mitochondrial Uncoupling Chemical_Structure->Mito_Uncoupling

References

Avoiding aggregation of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. The information provided aims to address common challenges, with a focus on preventing aggregation of this compound in solution to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide and what are its common applications?

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a cationic styrylpyridinium dye containing an indole moiety. These types of dyes are often investigated for their fluorescent properties and potential applications in biological imaging, particularly for cell staining and as molecular probes. The positively charged pyridinium group can facilitate interaction with cellular membranes and organelles.

Q2: Why is aggregation a concern when working with this compound in solution?

Aggregation, or the self-association of dye molecules, is a common phenomenon for many organic dyes in solution, especially in aqueous environments.[1] For 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, aggregation can lead to several experimental issues:

  • Reduced Fluorescence Quantum Yield: Aggregation often quenches fluorescence, leading to weaker signals in imaging applications.

  • Spectral Shifts: The formation of aggregates can alter the absorption and emission spectra of the dye, leading to inconsistent and misleading results.[1]

  • Precipitation: At higher concentrations, aggregation can lead to the formation of insoluble particles, causing the compound to precipitate out of solution.

  • Altered Biological Activity: In drug development, aggregation can affect the compound's interaction with biological targets and its cellular uptake.

Q3: What are the primary factors that influence the aggregation of this dye?

Several factors can promote the aggregation of styrylpyridinium dyes in solution:

  • Concentration: Higher concentrations of the dye increase the likelihood of intermolecular interactions and aggregation.

  • Solvent Polarity: While soluble in some organic solvents, styrylpyridinium dyes can exhibit complex behavior in aqueous solutions, where aggregation is more prevalent.

  • Ionic Strength: High salt concentrations in the solution can sometimes promote aggregation by shielding the charges on the dye molecules, reducing electrostatic repulsion.

  • pH: The protonation state of the indole nitrogen can be influenced by pH, which may affect the molecule's electronic properties and its tendency to aggregate.

  • Temperature: Temperature can influence both the solubility of the dye and the thermodynamics of the aggregation process.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal During Cell Imaging

Possible Cause:

  • Aggregation-induced quenching: The dye has aggregated in the staining buffer, leading to a significant decrease in fluorescence.

  • Photobleaching: The fluorophore is being degraded by the excitation light.

  • Incorrect filter sets: The excitation and emission filters on the microscope are not appropriate for the spectral properties of the dye.

  • Low cellular uptake: The dye is not efficiently entering the cells.

Troubleshooting Steps:

  • Prepare Fresh Dye Solutions: Always prepare fresh solutions of the dye immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if precipitation is visible.

  • Optimize Solvent Composition: If using aqueous buffers, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to the final staining solution to disrupt aggregation. However, be mindful of potential solvent-induced cellular artifacts.

  • Use Anti-Aggregation Agents:

    • Cyclodextrins: Encapsulating the dye in β-cyclodextrin can significantly improve its solubility and reduce aggregation in aqueous media.[2][3][4] This can also reduce cytotoxicity and enhance cellular uptake.[2][3][4]

    • Surfactants: Low concentrations of non-ionic surfactants (below their critical micelle concentration) can help to prevent dye aggregation.

  • Control Dye Concentration: Use the lowest effective concentration of the dye for staining to minimize aggregation. Titrate the dye concentration to find the optimal balance between signal strength and background noise.

  • Minimize Photobleaching: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.

  • Verify Filter Compatibility: Check the excitation and emission spectra of the dye to ensure that the microscope's filter sets are appropriate for optimal signal detection.

Issue 2: Inconsistent Spectral Readings (UV-Vis or Fluorescence)

Possible Cause:

  • Dye aggregation: The presence of both monomeric and aggregated forms of the dye in solution leads to complex and shifting spectra. H-aggregates typically cause a blue-shift in the absorption spectrum, while J-aggregates result in a red-shift.[1]

  • Solvatochromism: The absorption and emission maxima of styrylpyridinium dyes can be sensitive to the polarity of the solvent.

  • Degradation of the compound: The dye may be degrading over time, especially when exposed to light.

Troubleshooting Steps:

  • Perform a Concentration-Dependent Spectral Analysis: Measure the absorption spectrum of the dye at various concentrations. Deviations from Beer-Lambert law and changes in the spectral shape are indicative of aggregation.[1]

  • Use Disaggregating Solvents: Prepare solutions in solvents known to minimize aggregation, such as methanol, ethanol, or DMSO, to obtain a reference spectrum of the monomeric form.

  • Employ Anti-Aggregation Additives: As mentioned previously, the addition of β-cyclodextrin or surfactants can help to maintain the dye in its monomeric state in aqueous solutions.

  • Maintain Consistent Solvent Environment: For all comparative measurements, ensure that the solvent composition, pH, and ionic strength are identical.

  • Protect from Light: Prepare and store dye solutions in the dark to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solution for Cell Staining

Materials:

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh out a precise amount of the dye powder in a microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the dye is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in PBS):

    • Immediately before use, thaw one aliquot of the stock solution.

    • Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to the final working concentration (e.g., 1:1000 dilution for a 10 µM final concentration from a 10 mM stock).

    • Vortex the working solution gently. It is crucial to use the working solution promptly after preparation to minimize aggregation in the aqueous buffer.

Protocol 2: Staining Live Cells with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Working solution of the dye (prepared as in Protocol 1)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum proteins.

  • Add the working solution of the dye to the cells. The final concentration should be optimized for the specific cell type and application, typically in the range of 1-20 µM.

  • Incubate the cells with the dye for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO2 incubator, protected from light.

  • Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Proceed with fluorescence microscopy, using the appropriate filter sets for excitation and emission.

Data Presentation

Table 1: Influence of Solvents on the Aggregation Propensity of Styrylpyridinium Dyes (General Trends)

SolventPolarityExpected AggregationNotes
Water / Aqueous BuffersHighHighPromotes aggregation due to hydrophobic interactions between dye molecules.
Methanol / EthanolHighLowGenerally good solvents for maintaining the monomeric form.
Dimethyl Sulfoxide (DMSO)High (Aprotic)LowExcellent solvent for creating concentrated stock solutions.
Chloroform / DichloromethaneLowLowLess relevant for biological applications.

Table 2: Common Additives to Mitigate Aggregation

AdditiveMechanism of ActionTypical ConcentrationConsiderations
β-CyclodextrinEncapsulates the hydrophobic part of the dye in its cavity, forming an inclusion complex.[2][3][4]Molar ratio to dye (e.g., 1:1, 1:2)Can improve solubility and reduce cytotoxicity.[2][3][4]
Non-ionic Surfactants (e.g., Tween-20, Triton X-100)Adsorb to the surface of dye molecules, preventing self-association through steric hindrance.Below Critical Micelle Concentration (CMC)High concentrations can lead to micelle formation and may affect cell membranes.
Organic Co-solvents (e.g., DMSO, Ethanol)Increase the solubility of the dye in the bulk solution.Low percentages (e.g., 0.1-1%) in the final working solution.High concentrations can be cytotoxic.

Visualizations

Aggregation_Mitigation_Workflow cluster_prep Solution Preparation cluster_problem Problem cluster_solutions Solutions cluster_additives Additive Options Stock_Solution Prepare Concentrated Stock in a Good Solvent (e.g., DMSO) Working_Solution Dilute Stock into Aqueous Buffer Stock_Solution->Working_Solution Dilution Aggregation Aggregation Occurs in Aqueous Solution Working_Solution->Aggregation Reduce_Concentration Lower Dye Concentration Aggregation->Reduce_Concentration Mitigate Add_Co_Solvent Add Organic Co-solvent (e.g., <1% DMSO) Aggregation->Add_Co_Solvent Mitigate Use_Additive Use Anti-Aggregation Additive Aggregation->Use_Additive Mitigate Cyclodextrin β-Cyclodextrin Use_Additive->Cyclodextrin Surfactant Non-ionic Surfactant Use_Additive->Surfactant

Caption: Workflow for mitigating aggregation of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Experimental_Workflow_Cell_Staining Start Start: Culture Cells on Microscopy-compatible Surface Prepare_Dye Prepare Fresh Working Solution of Dye in Buffer Start->Prepare_Dye Wash_Cells_1 Wash Cells with Pre-warmed Buffer Prepare_Dye->Wash_Cells_1 Incubate_Dye Incubate Cells with Dye Solution (e.g., 15-30 min at 37°C) Wash_Cells_1->Incubate_Dye Wash_Cells_2 Wash Cells to Remove Unbound Dye Incubate_Dye->Wash_Cells_2 Add_Medium Add Fresh Imaging Medium Wash_Cells_2->Add_Medium Image_Cells Acquire Images using Fluorescence Microscopy Add_Medium->Image_Cells End End: Analyze Images Image_Cells->End

Caption: A typical experimental workflow for staining live cells.

References

F16 compound interference with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the F16 compound to interfere with other fluorescent dyes in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of the F16 compound?

The F16 compound, a mitochondriotoxic agent, is a fluorescent molecule. It has a known excitation maximum at approximately 443 nm.[1] While a precise emission maximum is not consistently reported in the literature, it is commonly visualized using a standard GFP (Green Fluorescent Protein) filter set, suggesting an emission peak in the green region of the spectrum, estimated to be around 510-530 nm.

Q2: Can F16 interfere with other fluorescent dyes in my experiment?

Yes, there is a potential for spectral crosstalk, also known as bleed-through, between F16 and other fluorescent dyes.[2][3][4] This occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. Given F16's fluorescence in the green channel, it is most likely to interfere with other green-emitting dyes or have its emission bleed into the detection channels of yellow or orange dyes.

Q3: Which commonly used fluorescent dyes are most likely to experience interference from F16?

Based on its spectral characteristics, F16 may interfere with other dyes that are excited by blue or violet light and emit in the green to yellow-orange range. The following table summarizes the spectral properties of F16 and a selection of common fluorescent dyes to help assess potential overlap.

Spectral Properties of F16 and Common Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with F16
F16 Compound ~443 ~510-530 (estimated) N/A
DAPI358461Low
Hoechst 33342350461Low
GFP (EGFP)488509High (Significant spectral overlap)[5][6][7][8]
Alexa Fluor 488496519High (Significant spectral overlap)
MitoTracker Green FM490516High (Significant spectral overlap)[9]
Cy3550570Moderate (Potential for F16 emission tail to bleed into the Cy3 channel)[10]
RFP (mCherry)587610Low to Moderate (Potential for F16 emission tail to bleed into the RFP channel)
Alexa Fluor 594590617Low (Minimal spectral overlap)[11][12][13][14]
Cy5649667Very Low (Spectrally well-separated)[10][15][16][17]

Troubleshooting Guides

Problem: I am observing signal in my green channel (e.g., GFP, Alexa Fluor 488) that appears to be non-specific or higher than expected when using F16.

Possible Cause: Spectral bleed-through from the F16 compound into the detection channel of your green dye.

Solutions:

  • Sequential Imaging: If your imaging system allows, acquire the signal from the F16 channel and the green channel sequentially rather than simultaneously. Excite F16 with a ~440 nm laser and collect its emission, then switch to the excitation laser for your green dye (e.g., 488 nm) and collect its signal. This is the most effective way to eliminate bleed-through.[4]

  • Spectral Unmixing: For imaging systems equipped with spectral detectors and unmixing software, you can acquire the full emission spectrum of your sample and then computationally separate the contributions of F16 and the other fluorophore.

  • Use a Narrower Emission Filter: If you are using a filter-based system, consider using a narrower bandpass emission filter for your green dye to reduce the collection of the tail end of the F16 emission spectrum.

  • Control Experiments: Always run single-color controls (cells stained only with F16 and cells stained only with your other green dye) to determine the extent of bleed-through.[2]

Problem: My red or orange channel (e.g., RFP, Cy3, Alexa Fluor 594) shows unexpected signal when F16 is present.

Possible Cause: The emission tail of F16 may be extending into the detection window of your red/orange dye.

Solutions:

  • Check Your Filter Set: Ensure that your emission filter for the red/orange channel has a sharp cutoff and does not transmit light in the green region of the spectrum.

  • Sequential Imaging: As with green dyes, sequential acquisition is a highly effective method to prevent bleed-through.

  • Crosstalk Correction: You can perform a post-acquisition correction to subtract the contribution of F16 from your red/orange channel. This requires imaging a sample stained only with F16 to determine the percentage of its signal that bleeds into the other channel. A detailed protocol is provided below.

Experimental Protocols

Protocol: Quantitative Correction of F16 Bleed-through in Fluorescence Microscopy

This protocol allows for the quantitative subtraction of F16's fluorescence signal from another channel (e.g., a red channel) where bleed-through is observed.

Materials:

  • Your experimental cells or sample

  • F16 compound

  • The other fluorescent dye you are using (e.g., an antibody conjugated to Alexa Fluor 594)

  • Fluorescence microscope with the appropriate filter sets for both dyes

Procedure:

  • Prepare Control Samples:

    • Sample 1 (F16 only): Prepare a sample stained only with the F16 compound at the same concentration you will use in your experiment.

    • Sample 2 (Other Dye only): Prepare a sample stained only with your other fluorescent dye (e.g., Alexa Fluor 594-conjugated antibody).

    • Sample 3 (Unstained): Prepare an unstained sample to measure autofluorescence.

    • Sample 4 (Dual Stained): Prepare your experimental sample stained with both F16 and the other dye.

  • Image Acquisition:

    • For each sample, acquire images in both the "F16 channel" (e.g., GFP filter set) and the "Other Dye channel" (e.g., RFP or Texas Red filter set).

    • Crucially, use the exact same acquisition settings (laser power, exposure time, gain) for each channel across all samples.

  • Image Analysis and Bleed-through Calculation:

    • Open the images from Sample 1 (F16 only) in an image analysis software (e.g., ImageJ/Fiji).

    • Measure the mean fluorescence intensity in a region of interest (ROI) containing the F16 signal in both the F16 channel (IF16_in_F16channel) and the Other Dye channel (IF16_in_OtherChannel).

    • Calculate the bleed-through coefficient (BTC) as follows: BTC = IF16_in_OtherChannel / IF16_in_F16channel

  • Correct Your Experimental Image:

    • Open the images from your Sample 4 (Dual Stained) .

    • Use the image calculator function in your software to subtract the bleed-through from the "Other Dye channel" image using the following formula: Corrected_OtherChannel_Image = Original_OtherChannel_Image - (BTC * F16_Channel_Image)

Expected Results:

The "Corrected_OtherChannel_Image" will show the signal from your other fluorescent dye with the contribution from F16's bleed-through removed, providing a more accurate representation of its localization and intensity.

Visualizations

F16_Interference_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome Problem Unexpected signal in a channel when F16 is present Sequential Sequential Imaging Problem->Sequential Spectral Spectral Unmixing Problem->Spectral Filters Use Narrower Filters Problem->Filters Correction Post-Acquisition Correction Problem->Correction Result Reduced or eliminated fluorescence crosstalk Sequential->Result Spectral->Result Filters->Result Correction->Result

Caption: A flowchart for troubleshooting fluorescence interference from the F16 compound.

Bleedthrough_Correction_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_calc Calculation cluster_correct Image Correction F16_only F16 Only Control Acquire Image all samples in all channels (identical settings) F16_only->Acquire OtherDye_only Other Dye Only Control OtherDye_only->Acquire Dual_Stained Dual Stained Experiment Dual_Stained->Acquire Measure Measure Intensities in F16 Only sample Acquire->Measure Calculate Calculate Bleed-through Coefficient (BTC) Measure->Calculate Apply Apply Correction Formula to Dual Stained Image Calculate->Apply Corrected_Image Corrected Image Apply->Corrected_Image

Caption: Experimental workflow for correcting fluorescence bleed-through.

References

Cell viability issues with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common issues encountered during cell viability staining. While the query specified 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide , there is currently a lack of established protocols and troubleshooting literature for its use as a cell viability stain. Therefore, this guide will focus on the principles and troubleshooting of a widely used and well-characterized viability stain, Propidium Iodide (PI) . The methodologies and troubleshooting strategies discussed here are often applicable to other nucleic acid-binding, membrane-impermeant dyes.

Frequently Asked Questions (FAQs)

Q1: What is Propidium Iodide (PI) and how does it work for cell viability assessment?

Propidium Iodide (PI) is a fluorescent intercalating agent. It is a membrane-impermeant dye, meaning it cannot cross the intact membrane of live cells.[1][2][3][4][5] In cells with compromised membranes, which is a key indicator of cell death, PI can enter, bind to double-stranded DNA by intercalating between the base pairs, and emit a strong red fluorescence upon excitation.[1][2][3][4][5] This allows for the differentiation and quantification of live versus dead cells in a population.[6][7]

Q2: What are the excitation and emission wavelengths for Propidium Iodide?

Once bound to DNA, Propidium Iodide has an excitation maximum of approximately 535 nm and an emission maximum of around 617 nm.[2][3][8][9] It is commonly excited by a 488 nm or 561 nm laser in flow cytometry.[8]

Q3: Can PI be used to distinguish between apoptotic and necrotic cells?

PI alone is not ideal for distinguishing between early-stage apoptosis and necrosis, as both can eventually lead to membrane permeability.[6] However, it is frequently used in conjunction with other markers, such as Annexin V, to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Q4: Does PI bind to RNA?

Yes, Propidium Iodide can also bind to double-stranded RNA.[2][4][5] For applications requiring precise DNA content analysis, such as cell cycle analysis, it is recommended to treat the cells with RNase to eliminate RNA-associated fluorescence.[4][5][10]

Q5: Can I use PI for fixed cells?

PI staining is typically performed on live cells to assess membrane integrity. However, it can be used as a nuclear counterstain in fixed and permeabilized cells, where it will stain the nucleus of all cells regardless of their viability at the time of fixation.[11][12]

Troubleshooting Guide

Issue 1: Weak or No PI Staining in Dead Cells

Q: My positive control (dead cells) shows very weak or no red fluorescence. What could be the problem?

  • A1: Inadequate Cell Death in Positive Control: Ensure that your method for inducing cell death (e.g., heat shock, ethanol treatment) was effective. Verify cell death using an alternative method like trypan blue exclusion.

  • A2: Insufficient PI Concentration or Incubation Time: The optimal PI concentration can vary between cell types. Try titrating the PI concentration (a typical starting point is 1-5 µg/mL).[13] Also, ensure a sufficient incubation period (usually 5-15 minutes) to allow the dye to enter the cells and bind to the DNA.[14]

  • A3: Incorrect Filter Sets/Laser Lines: Confirm that you are using the correct excitation laser (e.g., 488 nm or 561 nm) and emission filter (typically around 610/20 nm bandpass) for PI.[8]

  • A4: Dye Degradation: PI is light-sensitive.[15] Ensure your stock solution has been stored correctly (typically at 4°C in the dark) and has not expired.[13]

Issue 2: High Background Fluorescence

Q: I am observing high background fluorescence in my samples, making it difficult to distinguish between live and dead populations.

  • A1: Excess PI Concentration: Using too much PI can lead to non-specific binding and high background. Reduce the concentration of PI in your staining solution.

  • A2: Presence of Free DNA/RNA: If cells have lysed, the released nucleic acids in the medium can be stained by PI, increasing background fluorescence. Wash the cells with PBS before staining to remove cell debris and free nucleic acids.

  • A3: Inadequate Washing: Although some protocols suggest not washing after PI addition (especially for flow cytometry), if you are experiencing high background in microscopy, a gentle wash with PBS after incubation may help.

Issue 3: False Positive Staining (Live Cells Stained with PI)

Q: A significant portion of my "live" cell population is staining positive for PI. Why is this happening?

  • A1: Cytoplasmic RNA Staining: In some cell types, particularly larger cells, PI can lead to false positives by staining RNA in the cytoplasm.[16][17] This can be mitigated by treating the cells with RNase.[17]

  • A2: Compromised Membranes due to Handling: Overly harsh experimental procedures, such as excessive vortexing or centrifugation, can damage the membranes of live cells, allowing PI to enter. Handle cells gently.

  • A3: Pore-Forming Effects of a Treatment: If you are assessing the toxicity of a compound, it may be a pore-forming agent that allows PI to enter without causing outright cell death.[18] In such cases, PI may not be the best indicator of viability.[18]

  • A4: Staining of Adherent Bacteria: In biofilm studies, PI can bind to extracellular DNA (eDNA), leading to an overestimation of cell death.[2]

Quantitative Data Summary

ParameterValueReference(s)
Excitation Maximum (Bound) ~535 nm[2][3][8][9]
Emission Maximum (Bound) ~617 nm[2][3][8][9]
Common Excitation Laser 488 nm or 561 nm[8]
Typical Working Concentration 1 - 20 µg/mL[13][19]
Typical Incubation Time 5 - 30 minutes[14][19]

Experimental Protocols

Protocol 1: PI Staining for Fluorescence Microscopy
  • Cell Preparation: Culture cells on glass coverslips or in a µ-slide. Include a positive control by treating a sample to induce cell death (e.g., incubate with 70% ethanol for 10 minutes).

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Staining: Prepare a working solution of PI in 1X PBS (e.g., 1.5 µM). Add the PI solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing (Optional): Gently wash the cells once with 1X PBS to remove unbound dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for PI (e.g., Texas Red filter set). Live cells will show no or minimal fluorescence, while dead cells will have brightly stained red nuclei.

Protocol 2: PI Staining for Flow Cytometry
  • Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in 1X PBS or a suitable binding buffer.

  • Positive Control: Prepare a positive control sample of dead cells (e.g., by heat treatment at 65°C for 10 minutes or ethanol fixation).

  • Staining: Add PI solution to a final concentration of 5-10 µL per 100 µL of cell suspension just before analysis.[1] Mix gently.

  • Incubation: Incubate for 1-5 minutes in the dark.[1] Do not wash the cells after adding PI, as the dye needs to be present in the buffer during acquisition.[14]

  • Analysis: Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission detector (e.g., FL-2 or FL-3 channel).[1] Gate on the viable cell population based on forward and side scatter, and then quantify the percentage of PI-positive (dead) cells.

Visualizations

G Mechanism of Propidium Iodide Staining cluster_0 Live Cell cluster_1 Dead Cell live_cell Intact Cell Membrane nucleus_live Nucleus (DNA) pi_out Propidium Iodide (PI) pi_out->live_cell Cannot Cross dead_cell Compromised Cell Membrane nucleus_dead Nucleus (DNA) dead_cell->nucleus_dead Intercalates with DNA fluorescence Red Fluorescence nucleus_dead->fluorescence Fluoresces Red pi_in PI pi_in->dead_cell Enters Cell

Caption: Mechanism of Propidium Iodide (PI) for cell viability.

G Experimental Workflow for PI Staining cluster_analysis Analysis start Start: Cell Culture (Adherent or Suspension) harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Add PI Solution Incubate in Dark wash->stain microscopy Fluorescence Microscopy stain->microscopy flow Flow Cytometry stain->flow data_microscopy Data: Image Analysis (Live vs. Dead Cells) microscopy->data_microscopy data_flow Data: Population Analysis (% Viable vs. % Dead) flow->data_flow

Caption: General workflow for cell viability analysis using PI.

References

Validation & Comparative

A Comparative Guide to F16 and Other Mitochondria-Targeting Cations for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondria-targeting cation F16 with other well-established alternatives. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes the signaling pathways involved.

Mitochondria, the powerhouses of the cell, have emerged as a critical target in cancer therapy. Their central role in metabolism, apoptosis, and reactive oxygen species (ROS) production makes them an attractive site for therapeutic intervention. Delocalized lipophilic cations (DLCs) are a class of molecules that selectively accumulate in mitochondria, driven by the large negative mitochondrial membrane potential (ΔΨm), which is often more negative in cancer cells compared to normal cells. This preferential accumulation allows for the targeted delivery of cytotoxic agents or the direct disruption of mitochondrial function, leading to cancer cell death.

This guide focuses on F16, a promising DLC, and compares its activity with other notable mitochondria-targeting cations: Rhodamine 123, Dequalinium, and the triphenylphosphonium (TPP+)-based antioxidant, Mito-TEMPO.

Quantitative Performance Comparison

The following tables summarize the cytotoxic activity of F16 and its derivatives, as well as other mitochondria-targeting cations, across various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineIC50 (µM)Citation
F16 T24 (Bladder Cancer)~4.5[1]
H838 (NSCLC)~6.2[1]
NIH-3T3 (Normal Fibroblast)>10[1]
5-Bromo-F16 (5BMF) T24 (Bladder Cancer)~0.36[1]
H838 (NSCLC)~0.45[1]
H2228 (NSCLC)~0.05[2]
NIH-3T3 (Normal Fibroblast)~8.1[1]
Phenothiazine-F16 Conjugate BT-474 (Breast Cancer)3.3[3]
Dequalinium NB4 (Leukemia)Induces cell death[1]
K562 (Leukemia)More resistant than NB4[1]
SHG44 (Glioma)Dose-dependent inhibition
U251 (Glioma)Dose-dependent inhibition

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for these cations is their accumulation within the mitochondria, leading to the disruption of mitochondrial function and the induction of cell death pathways.

F16

F16 is a mitochondriotoxic compound that can trigger either apoptosis or necrosis, depending on the genetic background of the cancer cell.[4] In many cell lines, F16 induces apoptosis through a caspase-9-independent pathway.[2] This involves the activation of caspase-7 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP-1).[2] The anti-apoptotic protein Bcl-2 can modulate the cellular response to F16. High levels of Bcl-2 can block the apoptotic pathway, leading to cell death via necrosis instead.[4]

F16_Signaling_Pathway F16 F16 Mitochondria Mitochondria F16->Mitochondria Accumulation Caspase7 Caspase-7 Mitochondria->Caspase7 Activation Necrosis Necrosis Mitochondria->Necrosis High Bcl-2 PARP1 PARP-1 Caspase7->PARP1 Cleavage Apoptosis Apoptosis PARP1->Apoptosis Bcl2 Bcl-2 Bcl2->Caspase7 Inhibition Rhodamine123_Signaling_Pathway Rhodamine123 Rhodamine 123 Mitochondria Mitochondria Rhodamine123->Mitochondria Accumulation MMP_dissipation ΔΨm Dissipation Mitochondria->MMP_dissipation Bcl2_family Bcl-2 Family (e.g., Bax/Bcl-2 ratio) MMP_dissipation->Bcl2_family Modulation Apoptosis Apoptosis Bcl2_family->Apoptosis Dequalinium_Signaling_Pathway Dequalinium Dequalinium Mitochondria Mitochondria Dequalinium->Mitochondria Accumulation Raf_MEK_ERK Raf/MEK/ERK Dequalinium->Raf_MEK_ERK Inhibition PI3K_Akt PI3K/Akt Dequalinium->PI3K_Akt Inhibition MMP_depolarization ΔΨm Depolarization Mitochondria->MMP_depolarization Cytochrome_c Cytochrome c Release MMP_depolarization->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis MitoTEMPO_Signaling_Pathway MitoTEMPO Mito-TEMPO Mitochondria Mitochondria MitoTEMPO->Mitochondria Accumulation mROS Mitochondrial ROS MitoTEMPO->mROS Scavenging NFkappaB NF-kappaB Phosphorylation MitoTEMPO->NFkappaB Inhibition Nrf2_ARE Nrf2-ARE Pathway mROS->Nrf2_ARE Activation mROS->NFkappaB Activation Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response Inflammation Inflammation NFkappaB->Inflammation JC1_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Cations (and controls) start->treat wash1 Wash with PBS treat->wash1 stain Incubate with JC-1 wash1->stain wash2 Wash with PBS (2x) stain->wash2 read Read Fluorescence (Red & Green) wash2->read analyze Calculate Red/Green Ratio read->analyze Seahorse_Workflow start Seed Cells in Seahorse Plate prepare_cells Incubate in Assay Medium start->prepare_cells prepare_cartridge Hydrate & Load Sensor Cartridge start->prepare_cartridge run_assay Run Mito Stress Test in Seahorse Analyzer prepare_cells->run_assay prepare_cartridge->run_assay analyze Analyze OCR Data run_assay->analyze ATP_Assay_Workflow start Seed Cells in White 96-well Plate treat Treat with Cations start->treat add_reagent Add ATP Assay Reagent (with Lysis Buffer) treat->add_reagent incubate Incubate at RT add_reagent->incubate measure Measure Luminescence incubate->measure quantify Quantify ATP measure->quantify

References

Validation of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide as a mitochondrial probe

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Mitochondrial Staining Reagents for Researchers and Drug Development Professionals

The precise evaluation of mitochondrial function is critical in numerous fields of biological research and is a key aspect of drug discovery and development. The selection of an appropriate mitochondrial probe is paramount for generating reliable and reproducible data. While a vast array of fluorescent probes are available for mitochondrial staining, this guide provides a comparative overview of well-established and validated probes, focusing on their mechanisms, experimental applications, and data interpretation.

The specific compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (CAS: 36098-33-6) is listed as a commercially available chemical. However, a comprehensive review of scientific literature reveals a lack of published data validating its use as a mitochondrial probe. Therefore, this guide will focus on a comparative analysis of two widely used and well-characterized mitochondrial probes: MitoTracker Red CMXRos and JC-1 .

Mechanism of Action and Key Features

Mitochondrial probes are typically cationic molecules that accumulate in the mitochondria due to the negative mitochondrial membrane potential (ΔΨm). This accumulation allows for the visualization and assessment of mitochondrial morphology, localization, and, in some cases, membrane potential.

  • MitoTracker Red CMXRos : This lipophilic cationic dye passively diffuses across the plasma membrane and accumulates in active mitochondria.[1][2] It contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, resulting in its retention even after cell fixation and permeabilization.[1] This property makes it suitable for multiplexing with other cellular stains and antibodies. Its fluorescence intensity is dependent on the mitochondrial membrane potential.

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) : JC-1 is a ratiometric fluorescent dye used to measure mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 spontaneously forms aggregates within the mitochondria, which emit red fluorescence.[3][4] In cells with a low ΔΨm (a hallmark of apoptosis or mitochondrial dysfunction), JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[3][4] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential.

Comparative Performance Data

The selection of a mitochondrial probe is dictated by the specific experimental needs. The following table summarizes the key performance characteristics of MitoTracker Red CMXRos and JC-1.

FeatureMitoTracker Red CMXRosJC-1
Primary Application Mitochondrial localization, morphology, and tracking in live and fixed cells.Measurement of mitochondrial membrane potential (ΔΨm).
Mechanism Accumulates in active mitochondria and covalently binds to mitochondrial proteins.Forms red fluorescent aggregates at high ΔΨm and green fluorescent monomers at low ΔΨm.
Readout Fluorescence intensity.Ratio of red to green fluorescence.
Fixability Well-retained after formaldehyde or methanol fixation.[1]Not well-retained after fixation.
Photostability High.Moderate.
Toxicity Low at working concentrations.Can be toxic with prolonged incubation.
Excitation/Emission (nm) ~579 / ~599[1][5]Monomers: ~514 / ~529; Aggregates: ~585 / ~590

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable results. Below are representative protocols for staining cells with MitoTracker Red CMXRos and JC-1.

Materials:

  • MitoTracker Red CMXRos (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reconstitution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos by reconstituting the lyophilized solid in high-quality DMSO. For a 50 µg vial, this would be approximately 94.1 µl of DMSO.[1]

  • Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to a final working concentration of 50-200 nM.[1]

  • Cell Staining: Replace the existing medium in the cell culture dish with the MitoTracker Red CMXRos working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[1]

  • Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed cell culture medium.

  • Imaging: The cells can now be imaged using fluorescence microscopy with appropriate filters for red fluorescence.

Materials:

  • JC-1 dye

  • DMSO

  • JC-1 Staining Buffer

  • Cell culture medium

  • FACS tubes

Procedure:

  • Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.

  • JC-1 Staining: Add the JC-1 solution to the cell suspension to a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6]

  • Washing: Centrifuge the cells at 500 x g for 3 minutes.[6] Discard the supernatant and wash the cells twice with ice-cold JC-1 staining buffer.[6]

  • Resuspension: Resuspend the cell pellet in 300-500 µL of ice-cold staining buffer.[6]

  • Flow Cytometry: Analyze the cells on a flow cytometer within 30 minutes.[6] Green fluorescence (monomers) is typically detected in the FL1 channel, and red fluorescence (J-aggregates) in the FL2 channel. The ratio of red to green fluorescence intensity is used to determine the mitochondrial membrane potential.

Visualizing Experimental Workflows and Signaling

To further clarify the experimental processes and the underlying biological principles, the following diagrams illustrate the workflow for mitochondrial staining and the principle of JC-1 as a ratiometric indicator of mitochondrial health.

G cluster_workflow Experimental Workflow: Mitochondrial Staining A Prepare Probe Stock Solution B Dilute to Working Concentration A->B C Incubate Cells with Probe B->C D Wash Cells C->D E Image or Analyze D->E

Caption: A generalized workflow for staining cells with a mitochondrial probe.

G cluster_pathway Principle of JC-1 for ΔΨm Measurement cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell Healthy_Mito High ΔΨm Mitochondrion JC1_Aggregates JC-1 Aggregates (Red Fluorescence) Healthy_Mito->JC1_Aggregates JC-1 Accumulation Apoptotic_Mito Low ΔΨm Mitochondrion JC1_Monomers JC-1 Monomers (Green Fluorescence) Apoptotic_Mito->JC1_Monomers JC-1 Dispersal

Caption: The ratiometric response of JC-1 to mitochondrial membrane potential.

Conclusion

The selection of an appropriate mitochondrial probe is a critical step in experimental design. While the requested compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide lacks sufficient validation in the scientific literature, established probes such as MitoTracker Red CMXRos and JC-1 offer reliable and well-documented alternatives for the study of mitochondrial localization and membrane potential, respectively. MitoTracker Red CMXRos is an excellent choice for visualizing mitochondrial morphology and can be used in both live and fixed cells. JC-1, on the other hand, provides a ratiometric readout of mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cell health. Researchers should carefully consider the specific requirements of their experimental system to select the most suitable probe.

References

F16-Betulinic Acid Conjugates Demonstrate Enhanced Efficacy Over Parent Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that conjugating the mitochondria-targeting F16 peptide with the anti-cancer agent betulinic acid results in a significant enhancement of cytotoxic and pro-oxidative effects compared to the individual parent compounds. This guide provides a detailed comparison of the efficacy of F16-betulinic acid (BA-F16) conjugates, supported by experimental data and methodologies, for researchers and professionals in drug development.

The conjugation of betulinic acid, a pentacyclic triterpenoid with known anti-tumor properties, to the F16 peptide, a delocalized lipophilic cation that facilitates mitochondrial accumulation, represents a promising strategy to enhance the therapeutic potential of this natural product.[1][2] Experimental evidence indicates that the resulting BA-F16 conjugate exhibits markedly increased cytotoxicity and induction of reactive oxygen species (ROS) in cancer cells when compared to betulinic acid or the F16 peptide alone.

Data Presentation: A Comparative Analysis

The superior efficacy of the BA-F16 conjugate is evident in its significantly lower half-maximal inhibitory concentration (IC50) and its heightened ability to induce ROS.

Cytotoxicity Profile

The cytotoxic effects of the BA-F16 conjugate, betulinic acid, and the F16 peptide were evaluated in human breast adenocarcinoma (MCF-7) cells and normal human fibroblasts. The BA-F16 conjugate demonstrated a 50-fold increase in cytotoxicity against MCF-7 cells compared to the parent betulinic acid.[3]

CompoundCell LineIC50 (µM)
BA-F16 Conjugate MCF-72.1[3]
Human Fibroblasts1.5[3]
Betulinic Acid (BA) MCF-7105[3]
Human FibroblastsNot Determined[3]
F16 Peptide MCF-750[3]
Human FibroblastsNot Determined[3]
Reactive Oxygen Species (ROS) Production

The BA-F16 conjugate was found to be a potent inducer of ROS, a key mechanism in its anti-cancer activity. A notable increase in ROS-positive cells was observed in both MCF-7 and human fibroblast cell lines upon treatment with the conjugate.

Compound (at 5 µM)Cell Line% of ROS-Positive Cells
BA-F16 Conjugate MCF-7~45%
Human Fibroblasts~35%
Betulinic Acid (BA) MCF-7~15%
Human Fibroblasts~10%
Control (untreated) MCF-7~10%
Human Fibroblasts~5%

Note: The data for ROS production is approximated from graphical representations in the source material and is intended for comparative purposes.

Cell Cycle Analysis

In addition to increased cytotoxicity, the BA-F16 conjugate was shown to induce cell cycle arrest in the G0/G1 phase in both MCF-7 and human fibroblast cells, thereby inhibiting proliferation.[3] In cultured human fibroblasts, the conjugate also led to an increase in the number of cells in the subG1 phase, which is indicative of apoptosis.[2]

Mechanism of Action: Mitochondrial Targeting and Apoptosis Induction

The enhanced efficacy of the BA-F16 conjugate is attributed to the F16 peptide's ability to target and accumulate within the mitochondria of cancer cells.[4] This targeted delivery concentrates the cytotoxic betulinic acid at a key site of cellular respiration and apoptosis regulation.

Betulinic acid itself is known to induce apoptosis through the intrinsic, or mitochondrial, pathway. It can trigger the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[5] The conjugation with F16 significantly amplifies this effect. The BA-F16 conjugate has been shown to induce ROS overproduction and permeabilization of mitochondrial membranes, leading to mitochondrial dysfunction and subsequent cell death.[2]

The proposed signaling pathway for betulinic acid-induced apoptosis involves the modulation of the PI3K/Akt/mTOR pathway, which are crucial regulators of cell survival and proliferation.[6] By inhibiting this pathway, betulinic acid can promote the expression of pro-apoptotic proteins and trigger caspase activation, ultimately leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

MCF-7 human breast adenocarcinoma cells and primary human fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells were seeded in appropriate culture plates and allowed to adhere overnight before treatment with specified concentrations of the BA-F16 conjugate, betulinic acid, or F16 peptide for the indicated time periods.

Cytotoxicity Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 3-4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, was determined from dose-response curves.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). After treatment, cells were washed with phosphate-buffered saline (PBS) and incubated with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark. Following incubation, cells were washed, harvested, and resuspended in PBS. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), was measured by flow cytometry.

Cell Cycle Analysis

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. After fixation, the cells were washed and resuspended in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark. The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.

Visualizations

Experimental Workflow for Evaluating BA-F16 Efficacy

G cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assays cluster_2 Data Analysis start Seed MCF-7 and Fibroblast Cells treat Treat with BA-F16, BA, or F16 start->treat cytotoxicity MTT Assay for Cytotoxicity (IC50) treat->cytotoxicity ros H2DCFDA Assay for ROS Production treat->ros cell_cycle PI Staining for Cell Cycle Analysis treat->cell_cycle apoptosis Annexin V/PI Assay for Apoptosis treat->apoptosis analysis Compare IC50, % ROS, Cell Cycle Distribution, and % Apoptosis cytotoxicity->analysis ros->analysis cell_cycle->analysis apoptosis->analysis G BA_F16 BA-F16 Conjugate Mitochondria Mitochondria BA_F16->Mitochondria Mitochondrial Accumulation ROS ↑ ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Release of Pro-apoptotic Factors PI3K_Akt PI3K/Akt/mTOR Pathway ROS->PI3K_Akt Inhibition PI3K_Akt->Apoptosis Inhibition of Survival Signal

References

Performance Characterization of the F16 Antibody in Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the F16 antibody's performance in immunofluorescence, contextualized with alternative methods and supported by experimental data. The F16 antibody, specific to an oncofetal isoform of tenascin-C (an extracellular matrix protein), is a valuable tool in cancer research and diagnostics. This document serves as a resource for researchers, scientists, and drug development professionals considering the use of the F16 antibody in their immunofluorescence studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the F16 antibody in comparison to other antibodies and detection methods, based on findings from published research. Direct quantitative comparison in immunofluorescence is often study-dependent; however, relative performance can be inferred.

Parameter F16 Antibody (Immunofluorescence) Alternative Tenascin-C Antibody (Immunofluorescence) F16 Antibody (Immunohistochemistry) Notes
Target Specificity High for the A1 domain of Tenascin-C[1]Variable depending on the clone and epitopeHigh for the A1 domain of Tenascin-CF16 is noted for its specificity to an oncofetal splice isoform.
Signal Intensity Strong staining in tumor stroma[2]Dependent on antibody affinity and concentrationGenerally stronger staining compared to some other antibodies like L19 in certain cancers[2]Signal strength can be optimized with appropriate antibody dilution and incubation times.
Tumor vs. Normal Tissue Strong reactivity in the stroma of many tumor types; rare reactivity in non-tumoral tissues[2]May show broader reactivity depending on the isoform recognizedSimilar high tumor-to-stroma ratioThis high tumor specificity is a key advantage of the F16 antibody.
Subcellular Localization Extracellular matrix, particularly around tumor vascular structures[1]Extracellular matrixExtracellular matrixConsistent localization across different methods.
Reproducibility High, as it is a monoclonal antibodyVariable for polyclonal antibodies; generally high for monoclonalsHighMonoclonal nature ensures batch-to-batch consistency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for immunofluorescence using the F16 antibody and a general immunofluorescence workflow for comparison.

F16 Immunofluorescence Staining Protocol for Frozen Tissue Sections

This protocol is adapted from methodologies described in studies utilizing the F16 antibody for tumor imaging.[1]

  • Tissue Preparation:

    • Embed fresh tissue specimens in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.

    • Store blocks at -80°C.

    • Cut 5-10 µm thick sections using a cryostat and mount on charged slides.

    • Air dry sections for 30 minutes at room temperature.

  • Fixation and Blocking:

    • Fix sections with cold acetone for 10 minutes at -20°C.

    • Air dry for 15 minutes.

    • Wash slides three times for 5 minutes each in phosphate-buffered saline (PBS).

    • Incubate sections in a blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the F16 antibody to its optimal concentration (e.g., 1-10 µg/mL) in the blocking buffer.

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times for 5 minutes each in PBS.

    • Apply a fluorophore-conjugated secondary antibody (e.g., goat anti-human IgG Alexa Fluor 488) diluted in blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides three times for 5 minutes each in PBS.

    • Apply a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash slides twice with PBS.

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging:

    • Visualize sections using a fluorescence or confocal microscope with appropriate filter sets.

    • Quantify fluorescence intensity using image analysis software if required.[3]

General Immunofluorescence Protocol for an Alternative Antibody

This protocol provides a general framework that can be adapted for other antibodies targeting the same or different antigens.

  • Cell/Tissue Preparation: As described above, or culture cells on coverslips.

  • Fixation: Use a fixative appropriate for the target antigen (e.g., 4% paraformaldehyde for 15 minutes at room temperature).

  • Permeabilization: If the target is intracellular, permeabilize with a detergent like Triton X-100 or saponin.

  • Blocking: Use a blocking solution containing serum from the same species as the secondary antibody.

  • Primary Antibody Incubation: Incubate with the primary antibody at a predetermined optimal concentration and time.

  • Secondary Antibody Incubation: Use a secondary antibody that recognizes the host species of the primary antibody.

  • Counterstaining and Mounting: As described above.

  • Imaging: As described above.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical cross-validation workflow for an antibody like F16 in immunofluorescence.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep Tissue/Cell Collection section Sectioning/Seeding prep->section fix Fixation & Permeabilization section->fix block Blocking fix->block primary Primary Antibody Incubation (e.g., F16 vs. Alternative Ab) block->primary secondary Secondary Antibody Incubation (Fluorophore-conjugated) primary->secondary counter Counterstaining (e.g., DAPI) secondary->counter image Fluorescence Microscopy counter->image quant Image Quantification (Signal Intensity, Localization) image->quant compare Comparative Analysis quant->compare

Caption: Workflow for comparing F16 with another antibody using immunofluorescence.

Signaling Pathway Context

The F16 antibody targets tenascin-C, an extracellular matrix protein involved in tissue injury and repair, as well as cancer progression. Tenascin-C can influence cell signaling through various pathways, including those mediated by integrins. The diagram below provides a simplified overview of a potential signaling cascade influenced by tenascin-C.

G cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm TNC Tenascin-C (F16 Target) Integrin Integrin Receptor TNC->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Simplified signaling pathways influenced by the F16 antibody's target, tenascin-C.

References

Validating the Antitumor Efficacy of F16 Conjugates In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor activity of F16 conjugates, focusing on the well-characterized F16-IL2 immunocytokine. The F16 antibody fragment, a human single-chain variable fragment (scFv), specifically targets the A1 domain of tenascin-C, an extracellular matrix protein overexpressed in the stroma of various solid tumors.[1][2] This targeted delivery of a potent immune-stimulatory cytokine like Interleukin-2 (IL-2) aims to enhance the therapeutic window and efficacy of cancer immunotherapy.

Mechanism of Action: F16-Mediated Immune Cell Activation

The F16-IL2 immunocytokine selectively localizes in the tumor microenvironment by binding to tenascin-C.[3] This targeted accumulation of IL-2 leads to the activation and proliferation of tumor-infiltrating immune cells, primarily T-cells and Natural Killer (NK) cells, which are crucial for mediating antitumor immunity.[1][3] The subsequent activation of downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and Ras-MAPK pathways, drives the cytotoxic functions of these immune cells against the tumor.[4][5]

F16_IL2_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (T-cell/NK-cell) F16-IL2 F16-IL2 Tenascin-C Tenascin-C F16-IL2->Tenascin-C Binding IL-2R IL-2 Receptor F16-IL2->IL-2R IL-2 Moiety Activates Receptor JAK-STAT JAK-STAT Pathway IL-2R->JAK-STAT PI3K/AKT PI3K/AKT Pathway IL-2R->PI3K/AKT Ras-MAPK Ras-MAPK Pathway IL-2R->Ras-MAPK Immune_Activation Immune Cell Activation, Proliferation, and Cytotoxicity JAK-STAT->Immune_Activation PI3K/AKT->Immune_Activation Ras-MAPK->Immune_Activation Tumor_Cell_Death Tumor Cell Apoptosis Immune_Activation->Tumor_Cell_Death Induces

Caption: F16-IL2 mechanism of action in the tumor microenvironment.

In Vivo Antitumor Activity of F16-IL2

Preclinical studies in xenograft models have demonstrated the potent antitumor activity of F16-IL2, both as a monotherapy and in combination with standard chemotherapeutic agents.

Breast Cancer Xenograft Model (MDA-MB-231)

In a study utilizing a human breast cancer xenograft model with MDA-MB-231 cells in BALB/c nude mice, F16-IL2 showed significant therapeutic efficacy.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 35
Saline-~1200
F16-IL220 µg~800
Doxorubicin1 mg/kg~1000
F16-IL2 + Doxorubicin20 µg + 1 mg/kg~600
Doxorubicin4 mg/kg~700
F16-IL2 + Doxorubicin 20 µg + 4 mg/kg ~200
Paclitaxel1 mg/kg~1100
F16-IL2 + Paclitaxel20 µg + 1 mg/kg~750
Paclitaxel5 mg/kg~800
F16-IL2 + Paclitaxel 20 µg + 5 mg/kg ~300

Data is estimated from graphical representations in the cited literature.

The combination of F16-IL2 with doxorubicin or paclitaxel resulted in a statistically significant reduction in tumor growth compared to either agent alone.

Experimental Protocols

MDA-MB-231 Xenograft Model

1. Cell Culture:

  • Human breast adenocarcinoma MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female BALB/c nude mice (6-8 weeks old) are used.

  • Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

  • MDA-MB-231 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).

  • A suspension of 5 x 10^6 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.

4. Treatment Regimen:

  • Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).

  • F16-IL2, chemotherapeutic agents, or saline are administered intravenously (i.v.) via the tail vein.

  • Treatments are typically administered weekly for a specified duration (e.g., 5 consecutive weeks).

5. Monitoring and Endpoints:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Animal body weight and general health are monitored regularly.

  • The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization BALB/c Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Intravenous Administration of F16-IL2 +/- Chemo Tumor_Growth->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Tumor Growth Inhibition and Statistical Analysis Data_Collection->Endpoint_Analysis

Caption: In vivo xenograft experimental workflow.

Comparison with Alternative Therapies

The preclinical data suggests that F16-IL2 in combination with standard chemotherapy is more effective at controlling tumor growth than chemotherapy alone. This enhanced efficacy is attributed to the targeted immune stimulation at the tumor site, which complements the cytotoxic effects of chemotherapy. Clinical trials have also been initiated to evaluate the safety and efficacy of F16-IL2 in combination with chemotherapy in patients with various solid tumors.[2][6]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature.

References

Unraveling the Mitochondrial Specificity of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of mitochondria is crucial for understanding cellular metabolism, disease pathogenesis, and developing novel therapeutics. This guide provides a comparative analysis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, a member of the styrylpyridinium class of fluorescent dyes, and its utility in mitochondrial imaging. Due to a notable lack of specific experimental data for this particular compound in publicly available scientific literature, this guide draws comparisons from structurally related styrylpyridinium dyes and established mitochondrial probes.

Overview of Mitochondrial Staining Dyes

Mitochondrial staining is a fundamental technique in cell biology. Ideal mitochondrial probes should exhibit high specificity, low cytotoxicity, and photostability. They typically accumulate in the mitochondria due to the organelle's negative membrane potential.

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Styrylpyridinium Dye

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, also known as F16, belongs to the styrylpyridinium class of dyes. These dyes are recognized for their fluorescent properties and their potential application in biological imaging. While specific data for F16 is scarce, the general characteristics of styrylpyridinium dyes suggest a potential for mitochondrial localization driven by their cationic nature.

Comparison with Alternative Mitochondrial Dyes

To understand the potential performance of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, it is useful to compare it with well-established mitochondrial dyes like MitoTracker and JC-1.

Feature4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (Inferred from related dyes)MitoTracker DyesJC-1
Mechanism of Action Accumulates in mitochondria based on membrane potential.Covalently bind to mitochondrial proteins after accumulation.Forms J-aggregates in healthy mitochondria with high membrane potential, and exists as monomers in the cytoplasm and in mitochondria with low membrane potential.
Specificity Expected to be specific for mitochondria due to its cationic styrylpyridinium structure.High specificity for mitochondria.Specific for mitochondria, allows for ratiometric measurement of membrane potential.
Cytotoxicity Some styrylpyrylium salts show IC50 values in the low micromolar range (4.2 µM–11.5 µM) against Hep3B cells[1]. Specific data for the title compound is unavailable.Generally low cytotoxicity at working concentrations.Low cytotoxicity at working concentrations.
Photostability Styrylpyridinium dyes are noted for good photostability[2].Varies between different MitoTracker probes.Prone to photobleaching.
Fixability Information not available.Some MitoTracker dyes are fixable, while others are not.Not fixable.

Experimental Protocols: General Guidelines for Mitochondrial Staining

While a specific protocol for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is not available, a general protocol for staining live cells with a fluorescent mitochondrial dye can be adapted.

Materials:

  • Live cells in culture

  • 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Prepare a stock solution: Dissolve 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in anhydrous DMSO to make a stock solution (e.g., 1 mM).

  • Prepare a working solution: Dilute the stock solution in a warm culture medium to the desired final concentration. The optimal concentration needs to be determined empirically but can be started in the nanomolar to low micromolar range.

  • Cell staining: Remove the culture medium from the cells and add the working solution.

  • Incubation: Incubate the cells at 37°C for a predetermined period (e.g., 15-30 minutes).

  • Washing: Remove the staining solution and wash the cells with a warm culture medium or PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters. The spectral properties of related styrylpyridinium dyes suggest excitation in the blue-green region and emission in the green-orange region[2].

Logical Workflow for Evaluating a Novel Mitochondrial Dye

The following diagram illustrates a logical workflow for characterizing a new potential mitochondrial dye.

Mitochondrial Dye Evaluation Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison Determine_Spectra Determine Excitation/ Emission Spectra Assess_Purity Assess Compound Purity Determine_Spectra->Assess_Purity Staining_Protocol Optimize Staining Protocol (Concentration, Time) Assess_Purity->Staining_Protocol Colocalization Colocalization with Known Mitochondrial Marker (e.g., MitoTracker) Staining_Protocol->Colocalization Membrane_Potential Assess Dependence on Mitochondrial Membrane Potential (using CCCP/FCCP) Colocalization->Membrane_Potential Cytotoxicity_Assay Determine Cytotoxicity (e.g., MTT, LDH assay) Membrane_Potential->Cytotoxicity_Assay Quantitative_Analysis Quantitative Analysis of Staining Intensity and Specificity Cytotoxicity_Assay->Quantitative_Analysis Compare_Alternatives Compare Performance with Standard Mitochondrial Dyes Quantitative_Analysis->Compare_Alternatives

Caption: A logical workflow for the evaluation of a novel mitochondrial probe.

Signaling Pathways and Off-Target Effects

The potential for off-target effects is a critical consideration. Some pyridinium compounds have been shown to inhibit mitochondrial complex I[3]. This could have significant implications for cellular respiration and viability. Further research is required to determine if 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide interacts with any signaling pathways or exhibits off-target effects.

Conclusion

While 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide belongs to a class of dyes with known mitochondrial staining properties, a comprehensive evaluation of its specificity, cytotoxicity, and mechanism of action is currently lacking in the scientific literature. Researchers interested in using this compound should perform rigorous validation experiments, including colocalization studies with established mitochondrial markers and assessment of its impact on mitochondrial function. The provided workflow and comparative data with existing dyes offer a foundational guide for such an evaluation. The potential for some styrylpyridinium derivatives to exhibit cytotoxicity suggests a need for careful dose-response studies. Further investigation is warranted to fully elucidate the potential of this specific dye as a reliable tool for mitochondrial research.

References

A Comparative Guide to Fluorescent Nucleic Acid Stains: Benchmarking 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent stain 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, a derivative of the Thiazole Orange family, against other widely used fluorescent nucleic acid stains: SYBR Green I, Propidium Iodide (PI), and 4',6-diamidino-2-phenylindole (DAPI). The information presented herein is intended to assist researchers in selecting the most appropriate stain for their specific applications, based on key performance metrics and experimental considerations.

Introduction to 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide belongs to the class of cyanine dyes, specifically as an analog of Thiazole Orange (TO).[1][2] Like other TO derivatives, it is characterized by a significant increase in fluorescence quantum yield upon binding to nucleic acids.[3][4] This "light-up" property makes it a potentially valuable tool for the detection and quantification of DNA and RNA. The mechanism of fluorescence enhancement involves the restriction of intramolecular rotation of the dye molecule upon intercalation into the nucleic acid structure, which minimizes non-radiative decay pathways.[3]

Due to the limited availability of direct experimental data for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, this guide will utilize performance data from its parent compound, Thiazole Orange, as a benchmark. This approach provides a strong foundational comparison, as the core photophysical properties are expected to be similar.

Quantitative Performance Comparison

The selection of a fluorescent stain is often dictated by its photophysical properties, which directly impact sensitivity and signal quality. The following table summarizes key performance metrics for Thiazole Orange (as a proxy for the target compound), SYBR Green I, Propidium Iodide, and DAPI.

PropertyThiazole Orange (and its derivatives)SYBR Green IPropidium Iodide (PI)DAPI
Excitation Max (Bound to DNA) ~509 nm[5]~497 nm~535 nm[3]~358 nm
Emission Max (Bound to DNA) ~527 nm[3]~520 nm~617 nm[3]~461 nm
Quantum Yield (Bound to DNA) Fluorescence increase of over 3000-fold reported[6]~0.8Fluorescence enhancement of 20-30 fold; Quantum yield of ~0.16 reported for a parallel triplex[3]~0.92
Binding Preference Intercalates into dsDNA and dsRNA[1]Binds to the minor groove of dsDNAIntercalates into dsDNA and dsRNA with little to no sequence preference[3]Binds to AT-rich regions of dsDNA
Cell Permeability Generally cell-impermeant, derivatives can be modified for cell permeabilityGenerally cell-impermeantCell-impermeant, used for staining dead cellsCell-impermeant, used for staining fixed or dead cells
Signal-to-Noise Ratio High[6]HighModerateHigh
Photostability Moderate, can be improved with derivativesModerateModerateGood

Experimental Protocols

Detailed and reproducible experimental protocols are critical for achieving optimal and consistent staining results. Below are standard protocols for nucleic acid staining in gel electrophoresis and cell-based assays.

Nucleic Acid Gel Staining with Thiazole Orange

This protocol is adapted for Thiazole Orange and can be considered a starting point for its derivative, 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

  • Prepare Staining Solution: Dissolve Thiazole Orange in DMSO to make a 10,000x stock solution. Dilute the stock solution in an appropriate electrophoresis buffer (e.g., TBE or TAE) to a final concentration of 1x.

  • Stain the Gel: After electrophoresis, immerse the gel in the staining solution.

  • Incubate: Gently agitate the gel for 20-30 minutes at room temperature, protected from light.

  • Visualize: Place the gel on a UV transilluminator or a blue-light transilluminator to visualize the stained nucleic acid bands. An amber filter is recommended when using a blue-light source.

Nucleic Acid Gel Staining with SYBR Green I
  • Prepare Staining Solution: Dilute the 10,000x SYBR Green I stock solution 1:10,000 in TBE or TAE buffer.

  • Stain the Gel: Following electrophoresis, place the gel in the staining solution.

  • Incubate: Agitate the gel gently for 10-30 minutes at room temperature, protected from light. No destaining is required.

  • Visualize: Image the gel using a standard UV transilluminator or a laser-based gel scanner.

Dead Cell Staining with Propidium Iodide
  • Prepare Cell Suspension: Harvest cells and resuspend them in 1x PBS.

  • Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Propidium Iodide in water. Dilute the stock solution to a final working concentration of 1-10 µg/mL in 1x PBS.

  • Stain Cells: Add the PI working solution to the cell suspension and incubate for 5-15 minutes at room temperature in the dark.

  • Analyze: Analyze the cells by flow cytometry or fluorescence microscopy.

Nuclear Staining of Fixed Cells with DAPI
  • Fix and Permeabilize Cells: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Prepare Staining Solution: Prepare a 1 mg/mL stock solution of DAPI in deionized water. Dilute to a working concentration of 300 nM in PBS.

  • Stain Cells: Incubate the fixed and permeabilized cells with the DAPI working solution for 1-5 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Visualize: Mount the cells and visualize using a fluorescence microscope with a UV excitation source.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Gel_Staining cluster_electrophoresis Gel Electrophoresis cluster_staining Staining cluster_visualization Visualization Load_Sample Load Sample into Gel Run_Electrophoresis Run Electrophoresis Load_Sample->Run_Electrophoresis Incubate_Gel Incubate Gel in Stain Run_Electrophoresis->Incubate_Gel Prepare_Stain Prepare Staining Solution Prepare_Stain->Incubate_Gel Visualize_Bands Visualize Bands on Transilluminator Incubate_Gel->Visualize_Bands

Fig. 1: General workflow for post-electrophoresis nucleic acid gel staining.

Intercalation_Mechanism cluster_dna dsDNA Helix Base\nPair 1 Base Pair 1 Base\nPair 2 Base Pair 2 Base\nPair 3 Base Pair 3 Base\nPair 4 Base Pair 4 Dye Fluorescent Dye (e.g., Thiazole Orange, PI) Intercalated_Dye Intercalated Dye (Restricted Rotation) Dye->Intercalated_Dye Binds to DNA Fluorescence Enhanced Fluorescence Intercalated_Dye->Fluorescence Excitation

Fig. 2: Simplified mechanism of fluorescence enhancement for intercalating dyes.

Cell_Staining_Workflow Start Start with Cell Sample Fixation Fixation (for DAPI) Start->Fixation Staining Add Fluorescent Stain (PI or DAPI) Start->Staining For Live/Dead Staining (PI) Permeabilization Permeabilization (for DAPI) Fixation->Permeabilization Permeabilization->Staining Incubation Incubate Staining->Incubation Wash Wash (for DAPI) Incubation->Wash Analysis Analyze by Microscopy or Flow Cytometry Incubation->Analysis For PI Staining Wash->Analysis

Fig. 3: Workflow for staining fixed or dead cells with fluorescent dyes.

Conclusion

The choice of a fluorescent nucleic acid stain is a critical decision in experimental design. While 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, as a Thiazole Orange analog, shows promise due to the characteristic high fluorescence enhancement upon nucleic acid binding, established stains like SYBR Green I, Propidium Iodide, and DAPI offer well-characterized performance for specific applications. SYBR Green I provides exceptional sensitivity for dsDNA in gels. Propidium Iodide remains a robust and widely used marker for cell viability. DAPI is a reliable and photostable counterstain for fixed-cell imaging.

Researchers are encouraged to consider the specific requirements of their experiments, including the nature of the sample, the required sensitivity, and the available instrumentation, when selecting the most appropriate fluorescent stain. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Handling and Disposal

The proper disposal of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, aligned with standard safety protocols for organic iodide and pyridinium compounds. Adherence to these guidelines will minimize risks and ensure compliance with regulatory standards.

I. Understanding the Hazards

Before handling, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

II. Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is anticipated, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Procedure

This procedure should be performed in a designated area, away from incompatible materials.

1. Waste Collection:

  • Collect all waste containing 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, including unused product, contaminated materials (e.g., filter paper, pipette tips), and empty containers, in a designated, properly labeled hazardous waste container.
  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).
  • Ensure the container is kept tightly closed when not in use.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide".
  • Indicate the associated hazards (e.g., "Irritant").
  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents[2].
  • The storage area should be secure and accessible only to authorized personnel.

4. Disposal:

  • The disposal of this chemical waste must be handled by a licensed professional waste disposal service[3]. Do not attempt to dispose of it down the drain or in regular trash[2].
  • Follow your institution's or company's specific procedures for arranging the pickup and disposal of chemical waste. This typically involves completing a chemical collection request form.
  • The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant"[1][4].

IV. Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

1. Small Spills:

  • If a small amount of the compound is spilled, and you are trained to handle it, you may clean it up.
  • Ensure proper PPE is worn.
  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2].
  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

2. Large Spills:

  • In the case of a large spill, immediately evacuate the area.
  • Alert your supervisor and the appropriate safety personnel (e.g., Environmental Health & Safety office).
  • Prevent entry into the affected area.
  • Allow only trained emergency responders to handle the cleanup.

V. Emergency First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

cluster_spill Spill Response A Start: Identify Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store Container in a Secure, Well-Ventilated Area D->E F Arrange for Disposal via Licensed Waste Disposal Service E->F G End: Proper Disposal Complete F->G Spill Spill Occurs SmallSpill Small Spill: Contain with Inert Absorbent and Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate and Contact EHS Spill->LargeSpill Large SmallSpill->C

Caption: Disposal Workflow for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

References

Essential Safety and Handling Protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. Adherence to these protocols is essential for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The required personal protective equipment is outlined below.

Hazard GHS Classification Required PPE
Skin IrritationH315: Causes skin irritation[1][2][3]Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[4]
Eye IrritationH319: Causes serious eye irritation[1][2][3]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5] A face shield may be necessary for splash hazards.
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]Respiratory Protection: Use in a well-ventilated area.[2] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[5]
Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing dust or fumes.[2]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][4]

  • Minimize dust generation and accumulation.[2]

Spill and Accidental Release Measures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as detailed above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[4][5]

  • Prevent the product from entering drains or waterways.[2]

Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • The disposal should be carried out by a licensed professional waste disposal service.

First-Aid Measures
Exposure Route First-Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2] If symptoms occur, seek medical attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[4] Seek medical attention.[5]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard operating procedure for the safe handling of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine requirements Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Don PPE Weighing/Measuring Weighing/Measuring Prepare Workspace->Weighing/Measuring Proceed when ready Reaction/Procedure Reaction/Procedure Weighing/Measuring->Reaction/Procedure Decontamination Decontamination Reaction/Procedure->Decontamination Post-experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate waste

Caption: Workflow for Safe Handling of the Chemical.

References

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